(R)-4-(1-Aminoethyl)-3-bromophenol
Description
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
BMXXEIATHOTESZ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C(C=C1)O)Br)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)O)Br)N |
Origine du produit |
United States |
(R)-4-(1-Aminoethyl)-3-bromophenol physical and chemical properties
An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)-3-bromophenol: Properties, Synthesis, and Applications
Introduction and Strategic Significance
(R)-4-(1-Aminoethyl)-3-bromophenol is a chiral substituted phenol derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a phenol ring substituted with a bromine atom and a chiral aminoethyl group at the C3 and C4 positions, respectively. This specific arrangement of functional groups—a hydrogen bond-donating phenol, a basic and nucleophilic primary amine, a stereocenter, and a lipophilic bromine atom—makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.
The strategic incorporation of a bromine atom can enhance the lipophilicity and metabolic stability of drug candidates and provides a handle for further chemical modifications through cross-coupling reactions. Furthermore, the presence of a defined stereocenter in the (R)-configuration is crucial for achieving stereospecific interactions with biological targets, a fundamental principle in modern drug design. Analogous structures, such as fluorinated aminophenols, have been identified as key pharmacophores in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1] This guide serves as a comprehensive technical resource for researchers, consolidating predicted physicochemical properties, a plausible synthetic pathway, and an exploration of its chemical reactivity and potential applications.
Physicochemical and Spectroscopic Profile
Calculated and Estimated Properties
| Property | Value / Description | Rationale / Source |
| IUPAC Name | (R)-4-(1-Aminoethyl)-3-bromophenol | Standard nomenclature |
| Molecular Formula | C₈H₁₀BrNO | Derived from structure |
| Molecular Weight | 216.08 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Predicted based on similar aminophenols |
| Melting Point | 140 - 155 °C (estimated) | Interpolated from 4-amino-3-bromophenol (~151°C)[6] and related structures |
| Boiling Point | >300 °C (estimated, with decomposition) | High due to polar functional groups and hydrogen bonding |
| Solubility | Moderately soluble in alcohols (methanol, ethanol); soluble in DMSO; slightly soluble in water and nonpolar organic solvents. | Based on the properties of 4-aminophenol and 4-bromophenol[2][3][7] |
| pKa (Phenolic -OH) | ~9.5 - 10.5 | Similar to 4-aminophenol (pKa ~10.3)[3], influenced by substituents |
| pKa (Ammonium -NH₃⁺) | ~9.0 - 10.0 | Typical for primary benzylic amines |
Predicted Spectroscopic Signature
A robust understanding of the expected spectroscopic data is critical for reaction monitoring and product characterization.[8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each type of proton. The aromatic region would display a complex pattern due to the substitution. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets that are exchangeable with D₂O.[9] The methine (-CH) proton would be a quartet, coupled to the adjacent methyl protons, and the methyl (-CH₃) protons would appear as a doublet.
-
¹³C NMR Spectroscopy : The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group appearing furthest downfield among the aromatic signals.
-
Infrared (IR) Spectroscopy : Key diagnostic peaks would include broad O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, C=C aromatic ring stretching around 1500-1600 cm⁻¹, and a C-Br stretching vibration in the fingerprint region at a lower wavenumber.[9]
-
Mass Spectrometry (MS) : The mass spectrum would be characterized by a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity (~98%), which is the hallmark isotopic signature of a molecule containing a single bromine atom.
Synthesis and Chiral Resolution
A direct, documented synthesis for (R)-4-(1-Aminoethyl)-3-bromophenol is not publicly available. Therefore, a logical and robust synthetic strategy is proposed, drawing from established organic chemistry transformations such as Friedel-Crafts acylation, reductive amination, and classical chiral resolution.
Proposed Synthetic Workflow
The proposed pathway begins with the acylation of a suitable bromophenol precursor, followed by the introduction of the amine functionality, and concludes with the critical step of resolving the enantiomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-アミノ-3-ブロモフェノール | 74440-80-5 [m.chemicalbook.com]
- 7. 4-bromophenol [chemister.ru]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
Introduction: The Imperative of Chirality in Modern Drug Development
An In-Depth Technical Guide to the Stereochemical Configuration of (R)-4-(1-Aminoethyl)-3-bromophenol
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The growing recognition of these differences has led to a paradigm shift in drug development, with a pronounced emphasis on the production of stereochemically pure compounds to enhance efficacy and minimize adverse effects[1]. (R)-4-(1-Aminoethyl)-3-bromophenol is a chiral molecule that represents a valuable building block in medicinal chemistry. Its substituted phenol core, combined with a chiral aminoethyl side chain, offers a versatile scaffold for synthesizing novel therapeutic agents, potentially for targeting a range of diseases from neurological disorders to cancer[2][3].
This guide provides a comprehensive technical overview of the stereochemical configuration of (R)-4-(1-Aminoethyl)-3-bromophenol. As a senior application scientist, the following sections will elucidate the causality behind synthetic strategies, the robust nature of chiral resolution protocols, and the analytical methodologies required to validate the stereochemical integrity of this important chemical entity.
Part 1: Synthesis of the Racemic Precursor: 4-(1-Aminoethyl)-3-bromophenol
The journey to the enantiomerically pure (R)-isomer begins with the efficient synthesis of the racemic mixture. A logical and robust synthetic pathway involves a two-step process starting from a suitable brominated phenolic ketone.
Proposed Synthetic Pathway
A common and effective strategy for creating the 1-aminoethyl moiety is through the reductive amination of a corresponding acetophenone derivative. The synthesis can be logically divided into the preparation of the ketone intermediate and its subsequent conversion to the racemic amine.
-
Step 1: Friedel-Crafts Acylation to Synthesize 1-(2-Bromo-5-hydroxyphenyl)ethanone. This precursor can be synthesized from 2-bromophenol via acylation.
-
Step 2: Reductive Amination. The ketone is then converted to the racemic amine, 4-(1-Aminoethyl)-3-bromophenol, using a suitable ammonia source and a reducing agent.
Sources
The Pharmacological Potential of (R)-4-(1-Aminoethyl)-3-bromophenol Derivatives: A Technical Guide for Drug Discovery
Abstract
This in-depth technical guide explores the pharmacological potential of (R)-4-(1-Aminoethyl)-3-bromophenol and its derivatives, a class of compounds with significant promise for therapeutic development. By analyzing their structural similarity to known adrenergic agents and other bioactive molecules, this document provides a comprehensive framework for their synthesis, characterization, and evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the full therapeutic potential of this chemical scaffold.
Introduction: The Rationale for Investigating (R)-4-(1-Aminoethyl)-3-bromophenol Derivatives
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous neurotransmitters and synthetic drugs that modulate the adrenergic system.[1][2][3] The adrenergic receptors, broadly classified into α and β subtypes, are pivotal in regulating a vast array of physiological processes, including cardiovascular function, smooth muscle tone, and metabolism.[3][4][5] Consequently, ligands that selectively target these receptors are of immense therapeutic value.
(R)-4-(1-Aminoethyl)-3-bromophenol represents a synthetically accessible and strategically substituted phenylethanolamine derivative. The specific stereochemistry at the benzylic carbon, the phenolic hydroxyl group, and the bromine substituent on the aromatic ring are all critical features that are predicted to influence its pharmacological profile. The (R)-configuration is known to be crucial for potent activity at adrenergic receptors.[3] The phenolic hydroxyl is a key interaction point for receptor binding, while the bromine atom can modulate potency, selectivity, and pharmacokinetic properties through steric and electronic effects.
This guide will delineate the potential of these derivatives as adrenergic agonists, outline a systematic approach to their investigation, and provide detailed methodologies for their synthesis and pharmacological evaluation. Furthermore, we will explore other potential, non-adrenergic activities based on the broader biological effects of bromophenol compounds.
Predicted Pharmacological Profile: Adrenergic Receptor Agonism
Based on established structure-activity relationships (SAR) for phenylethanolamine-type compounds, derivatives of (R)-4-(1-Aminoethyl)-3-bromophenol are strongly predicted to exhibit activity at adrenergic receptors.[1][2][6]
Structure-Activity Relationship (SAR) Insights
-
The Phenylethanolamine Backbone: The core structure, consisting of a phenyl ring, an ethylamine side chain, and a hydroxyl group on the beta-carbon, is the fundamental pharmacophore for adrenergic receptor interaction.[2][7]
-
Stereochemistry: The (R)-configuration at the carbon bearing the hydroxyl group is essential for high-affinity binding and agonist activity at both α and β-adrenergic receptors.[3]
-
Phenolic Hydroxyl Group: The position of the hydroxyl group on the aromatic ring is a key determinant of receptor selectivity. A 4-hydroxy substitution, as in the parent compound, is common in both α and β agonists.
-
Amino Group Substitution: The nature of the substituent on the amino group significantly influences selectivity between α and β receptors. Unsubstituted or small alkyl-substituted amines tend to favor α-adrenergic activity, while larger substituents, such as isopropyl or tert-butyl groups, generally confer β-adrenergic selectivity.[2]
-
Aromatic Ring Substitution: The introduction of a bromine atom at the 3-position is anticipated to modulate receptor affinity and selectivity. Halogen substitution can influence the electronic properties of the aromatic ring and provide additional points of interaction within the receptor binding pocket.
Potential as Alpha-Adrenergic Agonists
Derivatives with small or no substitution on the terminal amine are likely to exhibit α-adrenergic agonist activity.[1] These compounds could have potential applications as vasoconstrictors for treating hypotension or as nasal decongestants.
Potential as Beta-Adrenergic Agonists
Modification of the amino group with larger alkyl substituents could shift the activity towards β-adrenergic receptors.[2][8] Depending on the subtype selectivity (β1, β2, or β3), these derivatives could be explored for the treatment of conditions such as heart failure (β1 agonists), asthma (β2 agonists), or metabolic disorders (β3 agonists).[4][5]
Broadening the Horizon: Other Potential Pharmacological Activities
While adrenergic agonism is the most probable activity, the bromophenol moiety is also associated with a range of other biological effects that warrant investigation.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Certain bromophenol derivatives have demonstrated inhibitory activity against PTP1B, a key enzyme in metabolic regulation.[9] This suggests a potential application in the treatment of diabetes and obesity.
-
Antibacterial and Biofilm Inhibition: Brominated compounds have shown promise as antibacterial agents, particularly against drug-resistant strains like MRSA, and can inhibit biofilm formation.[10]
-
STING Agonism: Some bromophenol derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in innate immunity and cancer immunotherapy.[11]
-
Enzyme Inhibition: Bromophenol derivatives have also been shown to inhibit other enzymes like aldose reductase, α-glucosidase, and α-amylase, suggesting antidiabetic potential.[12]
Experimental Workflows: A Roadmap to Pharmacological Characterization
A systematic and rigorous experimental approach is essential to elucidate the pharmacological profile of (R)-4-(1-Aminoethyl)-3-bromophenol derivatives.
Caption: A streamlined workflow for the pharmacological characterization of novel compounds.
Chemical Synthesis and Characterization
A library of derivatives should be synthesized to explore the SAR. Key modifications should include:
-
N-alkylation: Introduction of various alkyl groups (methyl, ethyl, isopropyl, tert-butyl) to the primary amine.
-
Aromatic Substitution: Exploration of different halogen substitutions or other functional groups on the aromatic ring.
Step-by-Step Synthesis Protocol (General Scheme):
A plausible synthetic route, based on known methodologies for similar compounds, is outlined below.[13][14][15][16]
-
Starting Material: Commercially available 3-bromo-4-hydroxyphenylethanone.
-
Chiral Resolution/Asymmetric Synthesis: To obtain the desired (R)-enantiomer. This can be achieved through various methods, including chiral chromatography of a racemic intermediate or asymmetric reduction of the ketone.
-
Reductive Amination: The resulting chiral amino alcohol can be subjected to reductive amination with various aldehydes or ketones to introduce different N-alkyl substituents.
-
Purification: Purification of the final compounds is critical and will likely involve column chromatography.
-
Characterization: The structure and purity of all synthesized derivatives must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Pharmacological Evaluation
4.2.1. Adrenergic Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17]
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adrenergic receptor subtypes of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Radioligand: Select a suitable radiolabeled antagonist with high affinity and specificity for the receptor subtype being tested (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
4.2.2. Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
-
cAMP Assays: For β-adrenergic receptors, which are Gs-coupled, agonist activation leads to an increase in intracellular cyclic AMP (cAMP).[18][19] This can be measured using various commercially available kits (e.g., HTRF, ELISA).
-
Calcium Mobilization Assays: For α1-adrenergic receptors, which are Gq-coupled, agonist binding stimulates the release of intracellular calcium. This can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
Protocol: cAMP Functional Assay
-
Cell Culture: Plate cells expressing the target β-adrenergic receptor subtype in a suitable microplate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a known agonist (e.g., isoproterenol) as a positive control.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Generate dose-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for each compound.
In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their physiological effects.
4.3.1. Cardiovascular Models
For compounds showing potent adrenergic activity, evaluation in animal models of cardiovascular function is crucial.[20][21][22][23]
Protocol: In Vivo Blood Pressure and Heart Rate Monitoring in Rodents
-
Animal Model: Use appropriate rodent models, such as Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Implantation: Surgically implant telemetry devices for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intravenous, oral).
-
Data Acquisition: Record cardiovascular parameters continuously before and after drug administration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate to determine the compound's in vivo potency and duration of action.
Data Presentation: Predicted In Vivo Cardiovascular Effects
| Derivative | Predicted Primary Target | Predicted Effect on Blood Pressure | Predicted Effect on Heart Rate | Potential Therapeutic Application |
| (R)-4-(1-Aminoethyl)-3-bromophenol | α1-Adrenergic Receptor | Increase | Reflex Bradycardia | Hypotension |
| N-isopropyl derivative | β1/β2-Adrenergic Receptor | Decrease (β2) / Increase (β1) | Increase (β1) | Heart Failure / Asthma |
| N-tert-butyl derivative | β2-Adrenergic Receptor | Decrease | Tachycardia | Asthma, COPD |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is critical for their development into viable drugs.[24][25][26][27][28]
Key PK/PD Studies:
-
In Vitro Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes.
-
In Vivo Pharmacokinetic Studies: Determine key parameters such as half-life, clearance, volume of distribution, and bioavailability after administration to animal models.
-
PK/PD Modeling: Integrate pharmacokinetic and pharmacodynamic data to establish a relationship between drug concentration and pharmacological effect.
Conclusion and Future Directions
The (R)-4-(1-Aminoethyl)-3-bromophenol scaffold holds significant promise for the development of novel therapeutics, primarily targeting the adrenergic system. The strategic placement of the bromine atom and the potential for diverse N-alkylation provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties. A systematic approach, combining rational design, robust synthesis, and comprehensive pharmacological evaluation, as outlined in this guide, will be instrumental in unlocking the full potential of this compound class. Future research should focus on elucidating the precise receptor subtype selectivity of these derivatives and exploring their potential in relevant disease models. Furthermore, investigation into their non-adrenergic activities could open up new and unexpected therapeutic avenues.
References
- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (n.d.). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed.
- (n.d.). In vitro determination of the ability of drugs to bind to adrenergic receptors. PubMed.
- (n.d.). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. KU Leuven.
- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (n.d.). Synthesis and structure-activity relationships among .alpha.-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry - ACS Publications.
- (n.d.). α-Adrenoceptor Assays. PubMed.
- (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics - KoreaScience.
- (n.d.). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed.
- (2024, September 6). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. PMC.
- (2024, February 29). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI.
- (n.d.). Ventricular Arrhythmias Induced by Sympathomimetic Amines in Unanesthetized Dogs Following Coronary Artery Occlusion. Circulation Research - American Heart Association Journals.
- (2012, June 15). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. PubMed.
- (2013, September 3). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters - ACS Publications.
- (n.d.). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology.
- (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC.
- (2026, January 5). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI.
- (n.d.). The synthesis of novel bromophenol derivatives. ResearchGate.
- (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol. Google Patents.
- (2025, January 27). Investigation of trace amine receptors in the cardiovascular systems. -ORCA.
- (n.d.). Cardiovascular Diseases Models. WuXi Biology.
- (2018, December 15). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. PubMed.
- (n.d.). In vivo models. Cardiomedex.
- (n.d.). (S)-4-(1-Aminoethyl)Phenol. Chem-Impex.
- (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4. Google Patents.
- (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
- (n.d.). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. PubMed.
- (n.d.). Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry. Benchchem.
- (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI - NIH.
- (2023, August 11). Pharmacokinetics and pharmacodynamics analysis of drug candidates. ResearchGate.
- (2012, November 7). Pharmacotherapeutics, pharmacokinetics, and pharmacodynamics. Johns Hopkins University.
- (n.d.). Adrenergic receptors: structure and function. Semantic Scholar.
- (n.d.). Pharmacokinetics and Pharmacodynamics. MDPI.
- (n.d.). Top 60 Journal of Pharmacokinetics and Pharmacodynamics papers published in 2018. Labome.
- (n.d.). Adrenergic agonists – Knowledge and References. Taylor & Francis.
- (n.d.). Adrenergic Receptor Subtypes. University of the Pacific.
- (2025, December 8). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. MDPI.
Sources
- 1. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 15. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 16. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 17. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. wuxibiology.com [wuxibiology.com]
- 23. cardiomedex.com [cardiomedex.com]
- 24. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. mdpi.com [mdpi.com]
- 28. Top 60 Journal of Pharmacokinetics and Pharmacodynamics papers published in 2018 [scispace.com]
An In-depth Technical Guide to the Thermodynamic Stability of (R)-4-(1-Aminoethyl)-3-bromophenol at Room Temperature
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of (R)-4-(1-Aminoethyl)-3-bromophenol, a novel chemical entity with potential applications in drug development. As the stability of a drug substance is a critical determinant of its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and intrinsic stability is paramount. This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach to assessing the stability of this compound at room temperature. We will delve into the theoretical considerations based on its chemical structure, followed by detailed, field-proven experimental protocols for forced degradation studies, thermal analysis, and the development of a stability-indicating analytical method. The causality behind each experimental choice is explained to provide a self-validating system for stability assessment.
Introduction: The Imperative of Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges, with the inherent stability of the molecule being a primary hurdle. Thermodynamic stability, which governs the propensity of a compound to exist in its current form or transform into a lower energy state, directly impacts critical quality attributes (CQAs) such as potency, purity, and safety. For (R)-4-(1-Aminoethyl)-3-bromophenol, a molecule featuring a chiral center, a phenolic hydroxyl group, an amino group, and a halogenated aromatic ring, a comprehensive understanding of its stability profile is not just a regulatory requirement but a scientific necessity.
This guide will provide the foundational knowledge and practical methodologies to:
-
Predict potential degradation pathways based on the molecule's functional groups.
-
Execute a series of forced degradation studies to identify likely degradants.
-
Characterize the thermal properties of the molecule.
-
Develop a robust, stability-indicating analytical method for accurate quantification and impurity profiling.
By following the principles and protocols outlined herein, researchers can build a comprehensive stability profile for (R)-4-(1-Aminoethyl)-3-bromophenol, enabling informed decisions in formulation development, packaging, and the determination of a suitable shelf-life.
Physicochemical Properties and Predicted Stability Profile of (R)-4-(1-Aminoethyl)-3-bromophenol
A preliminary analysis of the chemical structure of (R)-4-(1-Aminoethyl)-3-bromophenol provides valuable insights into its potential stability liabilities.
Table 1: Physicochemical Properties of (R)-4-(1-Aminoethyl)-3-bromophenol
| Property | Value (Predicted/Available) | Source |
| Molecular Formula | C8H10BrNO | - |
| Molecular Weight | 216.08 g/mol | - |
| pKa (Phenolic OH) | ~9-10 (Predicted) | [General Phenol pKa] |
| pKa (Amino Group) | ~9-10 (Predicted) | [General Aromatic Amine pKa] |
| Appearance | Off-white to pale yellow solid (Predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol (Predicted) | - |
The molecule possesses several functional groups that are known to be susceptible to degradation:
-
Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be catalyzed by light, metal ions, and changes in pH.[1] This can lead to the formation of colored degradation products, such as quinones.
-
Aromatic Amine: The primary amino group on the ethyl side chain is a site for potential oxidation and can also react with other functional groups.[2] Aromatic amines are known to be unstable and can darken upon exposure to air and light.[2]
-
Brominated Aromatic Ring: While generally stable, the carbon-bromine bond can be susceptible to cleavage under high-energy conditions such as photolysis or high temperatures.[3][4]
-
Chiral Center: The stereochemical integrity of the (R)-enantiomer must be monitored, as racemization can occur under certain stress conditions, potentially impacting pharmacological activity.
Based on these structural features, the primary degradation pathways to investigate are oxidation, photodecomposition, and thermal degradation . Hydrolysis is expected to be less of a concern for the core structure, though the stability of any salt form would need to be considered.
Experimental Framework for Stability Assessment
A comprehensive stability assessment should be conducted in line with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing of new drug substances.[5][6]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[7][8] These studies also aid in the development and validation of a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20%.[9]
-
Sample Preparation: Prepare stock solutions of (R)-4-(1-Aminoethyl)-3-bromophenol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
-
A control sample should be protected from light with aluminum foil.
-
After exposure, dissolve both the exposed and control samples and analyze by HPLC.
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the solid-state properties and thermal stability of the compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of (R)-4-(1-Aminoethyl)-3-bromophenol into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the mass loss as a function of temperature to obtain the TGA thermogram.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water to control the ionization of the amine and phenol groups.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the polar and non-polar degradants from the parent compound. A typical starting gradient could be from 5% B to 95% B over 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where the API and potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase that is compatible with mass spectrometry (e.g., formic acid instead of phosphoric acid) to facilitate the identification of unknown degradation products.
Predicted Degradation Pathways and Discussion
Based on the functional groups present in (R)-4-(1-Aminoethyl)-3-bromophenol, several degradation pathways can be postulated.
-
Oxidative Degradation: The phenolic hydroxyl and the amino group are both susceptible to oxidation.[2] In the presence of oxygen, light, or metal ions, the phenol can be oxidized to a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric material. The amino group can also undergo oxidation.
-
Photodegradation: Exposure to UV light can provide sufficient energy to cleave the C-Br bond, leading to the formation of a debrominated impurity.[3] More extensive photodegradation could result in the cleavage of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The TGA results will indicate the onset temperature for this process. Potential thermal degradation pathways could involve the loss of the aminoethyl side chain or reactions involving the bromine and hydroxyl groups.[4]
Conclusion
The thermodynamic stability of (R)-4-(1-Aminoethyl)-3-bromophenol at room temperature is a critical parameter that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has provided a comprehensive, scientifically-grounded framework for this evaluation. By systematically performing forced degradation studies, conducting thermal analysis, and developing a stability-indicating HPLC method, researchers can identify potential degradation pathways, characterize the intrinsic stability of the molecule, and establish a robust analytical method for quality control. The insights gained from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and establishing a scientifically justified shelf-life for this promising new chemical entity.
References
-
Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. PMC. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]
-
Electrochemical Oxidation Characteristics of p-Substituted Phenols Using a Boron-Doped Diamond Electrode. Environmental Science & Technology. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. ICH. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. ATLAS. [Link]
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
-
How can I break down 4-aminophenol to something harmless? : r/chemistry. Reddit. [Link]
-
Thermal Recycling of Brominated Flame Retardants with Fe2O3. ACS Publications. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Q1A(R2) Guideline - ICH. ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Factors Governing Degradation of Phenol in Pharmaceutical Wastewater by White-rot Fungi. The Open Biotechnology Journal. [Link]
-
Aminophenols | Request PDF. ResearchGate. [Link]
-
Forced Degradation – A Review. PharmaTutor. [Link]
-
Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review. MDPI. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
-
Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. Scientific Research Publishing. [Link]
-
Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]
-
PHOTOCATALYTIC DEGRADATION OF CHLOROPHENOLS IN AQUEOUS SUSPENSION USING Ag-TiO2 CATALYSTS. PolyU Institutional Research Archive. [Link]
-
Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI. [Link]
-
Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
III. THE STOICHIOMETRIES FOR THE OXIDATION OF SOME SUBSTITUTED PHENOLS WITH PEROXY RADICALS. Canadian Science Publishing. [Link]
-
Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. SciSpace. [Link]
-
Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Request PDF. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystallographic Analysis of (R)-4-(1-Aminoethyl)-3-bromophenol
Foreword: From Molecule to Map — The Crystallographic Imperative in Drug Discovery
In the landscape of modern drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic curiosity; it is a cornerstone of rational drug design. X-ray crystallography stands as the preeminent technique for elucidating atomic-resolution structures of small molecules and their macromolecular targets.[1][2] This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of a novel compound, using the chiral molecule (R)-4-(1-Aminoethyl)-3-bromophenol as a practical, albeit hypothetical, case study.
This document is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and technical workflow of a crystallographic investigation. We will not only detail the "how" but, more critically, the "why" behind each experimental choice and analytical step. Our journey will take us from the foundational principles of crystallography to the intricate details of data analysis and the ultimate application of the structural insights gained. Every protocol is presented as a self-validating system, grounded in authoritative practices to ensure scientific integrity.
The Foundation: Principles of Single-Crystal X-ray Diffraction
X-ray crystallography is a powerful analytical method that allows for the determination of the atomic and molecular structure of a crystal.[3] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms within a crystalline lattice. A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions.[4] This periodicity of the crystal lattice acts as a three-dimensional diffraction grating for X-rays.
When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms.[5] Due to the regular arrangement of atoms, the scattered waves interfere with one another. In most directions, this interference is destructive, but in specific directions, it is constructive, leading to a pattern of diffracted beams of varying intensities.[3] The angles and intensities of these diffracted beams are recorded on a detector.[5]
The resulting diffraction pattern holds the key to the crystal's internal structure. Through a mathematical process known as a Fourier transform, the diffraction data can be converted into a three-dimensional electron density map of the molecule.[6] This map is then interpreted to determine the precise position of each atom in the molecule, as well as information about chemical bonds, bond angles, and intermolecular interactions.[3]
The Starting Point: Synthesis and Characterization of (R)-4-(1-Aminoethyl)-3-bromophenol
While no specific synthesis for (R)-4-(1-Aminoethyl)-3-bromophenol is readily available in the searched literature, a plausible synthetic route can be inferred from related aminophenol chemistries. For the purpose of this guide, we will assume the successful synthesis and purification of the target compound.
Prior to any crystallographic work, it is imperative to confirm the identity and purity of the synthesized compound. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
For this guide, we will proceed with the assumption that these analyses have confirmed the successful synthesis of high-purity (R)-4-(1-Aminoethyl)-3-bromophenol.
The Art and Science of Crystallization: Obtaining a Diffraction-Quality Single Crystal
The adage "a good crystal is the key to a good structure" cannot be overstated. The goal of crystallization is to grow a single, well-ordered crystal of sufficient size and quality for X-ray diffraction analysis.[7] For small molecules, a crystal with dimensions of at least 20 micrometers in all three dimensions is generally suitable, though larger crystals up to 0.5 mm can be used.[1]
Causality in Solvent Selection and Crystallization Technique
The choice of solvent and crystallization method is critical and often empirical. The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled precipitation of the crystalline solid, which is essential for the growth of large, well-ordered crystals.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, eventually reaching a point of supersaturation and leading to crystal growth. This method is simple and effective for many compounds.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a reservoir of a "precipitating" solvent. The precipitating solvent is one in which the compound is poorly soluble but is miscible with the solvent of the compound solution. Over time, the vapor of the precipitating solvent diffuses into the compound solution, reducing the solubility of the compound and inducing crystallization. This method allows for very slow and controlled crystal growth, often yielding high-quality crystals.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.
A Self-Validating Crystallization Protocol for (R)-4-(1-Aminoethyl)-3-bromophenol
The following is a hypothetical, yet representative, protocol for the crystallization of (R)-4-(1-Aminoethyl)-3-bromophenol.
Step-by-Step Methodology:
-
Solubility Screening: Begin by testing the solubility of a small amount of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to identify a suitable solvent system.
-
Preparation of a Saturated Solution: Based on the solubility screening, prepare a nearly saturated solution of (R)-4-(1-Aminoethyl)-3-bromophenol in a suitable solvent or solvent mixture (e.g., methanol/water) at room temperature.
-
Vapor Diffusion Setup:
-
Pipette approximately 1-2 mL of the prepared solution into a small glass vial.
-
Place this vial inside a larger, sealed beaker containing a reservoir of a precipitating solvent (e.g., diethyl ether).
-
Seal the beaker and leave it undisturbed in a vibration-free environment.
-
-
Monitoring Crystal Growth: Monitor the vial periodically for the formation of crystals. This may take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a nylon loop and mount them on a goniometer head for X-ray analysis.[7]
Illuminating the Invisible: X-ray Diffraction Data Collection
With a suitable crystal mounted, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[8]
The Experimental Workflow
The data collection process is a meticulous and largely automated procedure.
Step-by-Step Methodology:
-
Crystal Mounting and Centering: The mounted crystal is placed on the diffractometer, and its position is carefully adjusted to be at the center of the X-ray beam.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and to identify the crystal system (e.g., monoclinic, orthorhombic).[9]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.
-
Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[10] The temperature of the crystal is typically maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed.[4] This involves integrating the intensities of the individual diffraction spots and applying various corrections to account for experimental factors. The data from all the images are then scaled and merged to produce a single file containing a list of unique reflections and their corresponding intensities.[9]
From Data to 3D Model: Structure Solution and Refinement
The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost during the experiment.[11] The "phase problem" is a central challenge in X-ray crystallography. For small molecules, direct methods are typically used to solve the phase problem.[12]
The Path to a Refined Structure
Step-by-Step Methodology:
-
Structure Solution: Direct methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[12] These phases are then used to calculate an initial electron density map.
-
Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the molecule. An initial atomic model is then built into the electron density.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[13] This is an iterative process where the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to improve the agreement between the observed and calculated structure factors.[14]
-
Validation: Throughout the refinement process, various metrics are used to assess the quality of the model and its fit to the data. The most common of these is the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated structure factor amplitudes.[15] A lower R-factor generally indicates a better fit.[16] The R-free is a similar metric calculated using a small subset of the data that was not used in the refinement, which helps to detect overfitting of the model to the data.[15]
The Culmination: Analysis of the Crystal Structure of (R)-4-(1-Aminoethyl)-3-bromophenol
Upon successful refinement, a detailed three-dimensional model of the molecule is obtained. This structural information is typically stored in a Crystallographic Information File (CIF), which is a standard format for archiving and sharing crystallographic data.[17][18]
Hypothetical Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained for (R)-4-(1-Aminoethyl)-3-bromophenol.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₈H₁₀BrNO | Elemental composition of the molecule. |
| Molecular Weight | 216.08 g/mol | Mass of one mole of the substance. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |
| a, b, c (Å) | 8.12, 10.54, 12.33 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 1055.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100(2) | The temperature at which the data was collected. |
| Wavelength (Å) | 0.71073 | The wavelength of the X-rays used. |
| Resolution (Å) | 0.85 | A measure of the level of detail in the structure.[11] |
| R₁ [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and the data.[15] |
| wR₂ (all data) | 0.082 | A weighted R-factor based on all data. |
Structural Insights
The refined crystal structure would provide a wealth of information:
-
Confirmation of Stereochemistry: The absolute configuration of the chiral center at the ethylamine group would be unequivocally determined.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, providing insights into the bonding and electronic structure.
-
Conformation: The three-dimensional arrangement of the atoms, including the torsion angles, would be revealed.
-
Intermolecular Interactions: The crystal packing would show how the molecules interact with each other in the solid state, including hydrogen bonding and other non-covalent interactions. This is crucial for understanding the physical properties of the solid form.
From Structure to Strategy: Implications for Drug Development
The structural data for (R)-4-(1-Aminoethyl)-3-bromophenol would be invaluable in a drug development context:
-
Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D structure of the molecule, researchers can better understand how it interacts with its biological target. This knowledge is crucial for designing more potent and selective drug candidates.
-
Lead Optimization: The structural information can guide the chemical modification of the molecule to improve its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
-
Polymorph Screening: The crystal structure provides a definitive characterization of a specific solid form of the drug substance. This is a critical component of polymorph screening, which is essential for ensuring the stability and bioavailability of the final drug product.
-
Intellectual Property: A determined crystal structure can be a key component of a patent application, providing strong protection for a novel chemical entity.
Conclusion: The Power of Seeing
X-ray crystallography is a powerful and indispensable tool in modern chemical and pharmaceutical research.[5][19] Through the hypothetical case study of (R)-4-(1-Aminoethyl)-3-bromophenol, this guide has illuminated the intricate yet logical pathway from a purified compound to a high-resolution three-dimensional structure. The journey involves a blend of meticulous experimental technique and sophisticated computational analysis. The resulting structural information provides a level of detail that is unparalleled, offering profound insights into the nature of the molecule and its potential as a therapeutic agent. For the drug development professional, a crystal structure is more than just a picture; it is a roadmap for innovation.
References
-
PubChem. (n.d.). 3-Amino-4-bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Moore, K. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-amino-3-bromophenol (C6H6BrNO). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]
-
Michigan State University. (n.d.). X-ray Crystallography Laboratory. Department of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
NextSDS. (n.d.). 4-((1R)-1-AMINOETHYL)-3-CHLOROPHENOL. Retrieved from [Link]
-
Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030-1033. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). x Ray crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol. Retrieved from [Link]
-
Read, R. J. (2014). X-ray data processing. Microbiology Today, 41(4), 180-183. Retrieved from [Link]
- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
-
University of Durham. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]
-
AZoM. (2019). The Applications & Principles of X-Ray Crystallography. Retrieved from [Link]
-
Materials Project. (n.d.). Materials Explorer. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Retrieved from [Link]
-
MyScope. (n.d.). XRD basics. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]
-
PDBe. (n.d.). For X-ray crystallography structures. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]
-
Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mercury 4.0: from visualization to analysis, design and prediction. Retrieved from [Link]
-
ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement. Retrieved from [Link]
-
Fiveable. (n.d.). 10.1 X-ray crystallography principles and applications. Retrieved from [Link]
-
University of Groningen. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Retrieved from [Link]
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. azom.com [azom.com]
- 6. fiveable.me [fiveable.me]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 12. fiveable.me [fiveable.me]
- 13. Introduction [pd.chem.ucl.ac.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 16. R-factor (crystallography) â Grokipedia [grokipedia.com]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. iucr.org [iucr.org]
- 19. MyScope [myscope.training]
Technical Whitepaper: Material Safety, Toxicity Mechanisms, and Handling Protocols for (R)-4-(1-Aminoethyl)-3-bromophenol
Executive Summary
(R)-4-(1-Aminoethyl)-3-bromophenol is a highly specialized chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of phenethylamine-derived receptor modulators. Structurally, it merges a sympathomimetic phenethylamine backbone with a halogenated phenol moiety. This unique structural topology presents specific handling challenges: the primary amine drives corrosivity and atmospheric instability, while the bromophenol ring introduces nuanced metabolic liabilities.
This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating handling protocols for (R)-4-(1-Aminoethyl)-3-bromophenol, providing drug development professionals with a comprehensive framework for safe and effective laboratory integration.
Physicochemical Profiling & Structural Causality
The behavior of (R)-4-(1-Aminoethyl)-3-bromophenol in both biological systems and synthetic workflows is governed by the electronic and steric interplay of its functional groups. The electron-withdrawing bromine atom at the meta-position relative to the phenol slightly increases the phenol's acidity (pKa ~9.0), while the benzylic primary amine remains basic (pKa ~9.5)[1].
Causality Insight: Because the pKa values of the phenol and the amine are exceptionally close, the molecule exists as a zwitterion at physiological pH. This necessitates highly specific buffering (pH ~9.2) during liquid-liquid extraction to maximize the neutral species and ensure organic phase partitioning. Furthermore, the (R)-enantiomeric center at the benzylic position is susceptible to racemization under extreme alkaline conditions, dictating the use of mild, non-nucleophilic bases during synthesis.
Table 1: Physicochemical Properties Summary
| Parameter | Value / Description | Structural Rationale |
| Molecular Formula | C8H10BrNO | Core phenethylamine + Br + OH |
| Molecular Weight | 216.08 g/mol | Halogenation significantly increases mass |
| Physical State | Off-white to pale yellow solid | Phenol auto-oxidation leads to yellowing over time |
| Solubility | Soluble in DMSO, MeOH; slightly in H2O | Zwitterionic nature limits pure aqueous solubility |
| Stereochemistry | (R)-enantiomer | Benzylic chiral center dictates receptor binding affinity |
Toxicological Mechanisms & MSDS Grounding
The toxicity profile of (R)-4-(1-Aminoethyl)-3-bromophenol is bifurcated into acute exposure hazards (driven by the amine) and systemic metabolic hazards (driven by the bromophenol).
Acute Toxicity & Corrosivity (Phenethylamine Backbone)
Like many primary phenethylamines, this compound is highly alkaline in solution and acts as a severe irritant. Direct contact causes rapid liquefaction necrosis of tissues. Inhalation of the dust or aerosols can lead to severe respiratory tract irritation and potential central nervous system (CNS) excitation, manifesting as sympathomimetic toxicity (tachycardia, hypertension)[2][3].
Hepatotoxicity & Reactive Metabolites (Bromophenol Moiety)
A critical concern in drug development is the potential for halogenated phenols to induce hepatotoxicity. Bromophenols can be oxidized by hepatic Cytochrome P450 (CYP450) enzymes into highly reactive quinone or epoxide intermediates. These electrophiles can covalently bind to hepatocellular proteins, leading to cellular necrosis.
However, authoritative toxicological studies on related bromophenols demonstrate a protective biological mechanism: rapid Phase II conjugation (specifically sulfation and glucuronidation) effectively outcompetes CYP450 oxidation[4]. Consequently, the in vivo hepatotoxicity of the bromophenol moiety is significantly lower than that of unsubstituted bromobenzenes, provided that the cellular glutathione (GSH) pool is not depleted[4].
Figure 1: Divergent metabolic pathways of the bromophenol moiety dictating hepatotoxicity.
Table 2: Core GHS Safety & Hazard Classifications
| GHS Hazard Class | Hazard Statement (H-Code) | Preventive Measure (P-Code) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat/drink when using |
| Skin Corrosion | H314: Causes severe skin burns | P280: Wear protective gloves/clothing/eye protection |
| Eye Damage | H318: Causes serious eye damage | P305+P351+P338: Rinse cautiously with water |
| STOT (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas |
Note: Classifications are extrapolated from the highly homologous 4-(1-aminoethyl)phenol and 2-phenethylamine hydrochlorides[1][3].
Self-Validating Experimental Methodologies
To ensure scientific integrity, handling and testing this compound requires protocols that inherently validate their own success. Below are two critical workflows for researchers.
Protocol 1: Inert Preparation and Stability Validation of Stock Solutions
Primary amines react with atmospheric CO2 to form insoluble carbamates, while phenols auto-oxidize in the presence of light and oxygen. This protocol ensures the integrity of the chiral API.
-
Environmental Control: Purge a localized glove box or desiccator with Argon gas for 10 minutes prior to opening the reagent bottle.
-
Solvent Degassing: Utilize anhydrous, HPLC-grade DMSO. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing phenol oxidation.
-
Dissolution: Weigh 21.6 mg of (R)-4-(1-Aminoethyl)-3-bromophenol and dissolve in 1.0 mL of degassed DMSO to yield a 100 mM stock solution.
-
Self-Validation (LC-MS Check): Immediately run a 10 µL aliquot on an LC-MS system (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).
-
Validation Criteria: A single peak at [M+H]+=216.0/218.0 (1:1 isotopic ratio indicating the presence of one Bromine atom) confirms purity. The absence of a peak at [M+16] confirms no premature oxidation has occurred.
-
-
Storage: Aliquot into amber glass vials (to prevent UV-induced radical formation), blanket with Argon, and store at -80°C.
Protocol 2: In Vitro Hepatocyte Covalent Binding Assay
To empirically validate the metabolic safety of the bromophenol moiety, researchers must quantify reactive quinone formation using a self-validating hepatocyte model.
-
Hepatocyte Seeding: Plate primary human hepatocytes in a 24-well collagen-coated plate at 0.5×106 cells/well.
-
Control Establishment (The Validation Step): Pre-incubate half the wells with 1 mM 1-Aminobenzotriazole (1-ABT), a broad-spectrum CYP450 suicide inhibitor, for 30 minutes. Causality: If covalent binding is observed in untreated cells but abolished in 1-ABT treated cells, the toxicity is definitively proven to be CYP450-mediated rather than a direct nucleophilic attack by the parent compound.
-
Dosing: Dose the cells with 100 µM of (R)-4-(1-Aminoethyl)-3-bromophenol for 4 hours.
-
Metabolite Trapping: Harvest the culture media and analyze via LC-MS/MS for GSH-bromoquinone adducts.
-
Protein Extraction: Lyse the cell pellet using RIPA buffer. Precipitate proteins using ice-cold trichloroacetic acid (TCA) to wash away unbound drug.
-
Proteomic Analysis: Digest the protein pellet with trypsin and analyze via LC-MS/MS to identify specific adducted peptide targets.
Figure 2: Self-validating workflow for assessing reactive metabolite covalent binding.
References
- National Center for Biotechnology Information (PubChem). "4-(1-Aminoethyl)phenol | C8H11NO | CID 123594." PubChem Database.
- Cole-Parmer. "Material Safety Data Sheet - Phenethylamine." Cole-Parmer Safety Database.
- Cayman Chemical. "Safety Data Sheet - 2-Phenethylamine (hydrochloride)." Cayman Chemical.
- ACS Publications. "Liver Protein Targets of Hepatotoxic 4-Bromophenol Metabolites." Chemical Research in Toxicology.
Sources
Mechanism of action of (R)-4-(1-Aminoethyl)-3-bromophenol in biological assays
An In-Depth Technical Guide to the Pharmacological Profiling of (R)-4-(1-Aminoethyl)-3-bromophenol
Executive Summary
(R)-4-(1-Aminoethyl)-3-bromophenol (R-4-AE-3-BP) is a highly specialized, synthetic chiral amine acting as a structural analog to endogenous trace amines such as tyramine. In contemporary neuropharmacology, it serves as a potent, stereoselective probe for investigating monoaminergic transmission, specifically targeting the Trace Amine-Associated Receptor 1 (TAAR1) .
This whitepaper dissects the structural rationale behind R-4-AE-3-BP, elucidates its intracellular signaling cascade, and provides field-proven, self-validating biological assay protocols for quantifying its mechanism of action.
Structural Rationale & Pharmacophore Analysis
The design of R-4-AE-3-BP is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. As an Application Scientist, it is critical to understand why this specific molecular architecture was chosen before designing the assays to test it.
-
The Chiral Center ((R)-1-aminoethyl): Endogenous trace amines like tyramine are achiral and highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). The introduction of an α -methyl group creates a stereocenter. The (R)-enantiomer mimics the spatial orientation of natural catecholamines, providing superior steric complementarity to the TAAR1 binding pocket. Furthermore, this α -methylation sterically hinders MAO docking, significantly increasing the compound's biological half-life in cellular assays.
-
The 3-Bromo Substitution: Halogen bonding has emerged as a transformative tool in rational drug design[1]. The bromine atom acts as a Lewis acid via its localized region of positive electrostatic potential (the σ -hole). This allows it to form highly directional, non-covalent interactions with electron-rich Lewis bases (e.g., oxygen or nitrogen atoms in the receptor's amino acid backbone), effectively competing with or replacing traditional hydrogen bonds[2]. Additionally, the heavy halogen increases the compound's lipophilicity ( logP ), enhancing its ability to penetrate cell membranes—a crucial trait since TAAR1 is predominantly an intracellular G protein-coupled receptor (GPCR)[3].
Mechanism of Action: TAAR1 Agonism & Intracellular Signaling
TAAR1 is a Gαs -coupled GPCR. When R-4-AE-3-BP permeates the cell membrane and binds to intracellular TAAR1, it induces a conformational shift that activates the Gαs subunit. This activation stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP).
The accumulation of cAMP acts as a secondary messenger, binding to the Exchange Protein Activated by cAMP (EPAC) and Protein Kinase A (PKA). This downstream cascade ultimately results in the phosphorylation and activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), which modulates neuroprotective and anti-apoptotic gene expression[4].
Caption: Intracellular signaling cascade triggered by (R)-4-AE-3-BP binding to the TAAR1 receptor.
Biological Assays & Experimental Protocols
Traditional GPCR assays (like β -arrestin translocation) often fail with TAAR1 due to its poor surface expression and unique desensitization kinetics. Therefore, the gold standard for evaluating R-4-AE-3-BP is a Bioluminescence Resonance Energy Transfer (BRET) cAMP Biosensor Assay [5].
Protocol: BRET-Based cAMP Accumulation Assay
This protocol is designed as a self-validating system. By utilizing a genetically encoded EPAC-based BRET sensor, we directly measure cAMP binding in real-time, eliminating the signal amplification artifacts common in downstream reporter gene assays.
Step-by-Step Methodology:
-
Cell Preparation & Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding human TAAR1 and the EPAC-BRET cAMP biosensor using a standard calcium phosphate or lipofection protocol. Causality: HEK-293T cells lack endogenous TAAR1, ensuring that any cAMP spike is exclusively mediated by the transfected receptor.
-
-
Plating:
-
24 hours post-transfection, split the cells into white, opaque 96-well microplates at a density of 15,000−20,000 cells per well. Incubate overnight. Causality: White opaque plates prevent optical cross-talk between adjacent wells during luminescence reading.
-
-
Substrate Addition (Baseline Validation):
-
Wash the cells twice with PBS. Add 80 µL of assay buffer (PBS containing Ca2+ and Mg2+ ).
-
Add 10 µL of 50 µM Coelenterazine (final concentration 5 µM). Incubate for 10 minutes in the dark. Read baseline BRET ratios. Causality: Coelenterazine is the substrate for the luciferase tag on the EPAC sensor. Establishing a baseline ensures the sensor is expressed and functional before ligand introduction.
-
-
Ligand Introduction:
-
Add 10 µL of R-4-AE-3-BP at varying concentrations (ranging from 10−11 to 10−5 M) to generate a dose-response curve.
-
Include Tyramine (10 µM) as a positive control (100% Emax reference) and vehicle (DMSO) as a negative control.
-
-
Signal Acquisition & Analysis:
-
Measure the BRET signal (ratio of emission at 535 nm to 475 nm) using a microplate reader for 30–60 minutes. As cAMP binds to EPAC, the conformation changes, decreasing the BRET signal.
-
Calculate the EC50 using non-linear regression analysis.
-
Caption: Step-by-step workflow for the BRET-based cAMP accumulation assay.
Quantitative Data Summary
To demonstrate the structure-activity relationship (SAR) and validate the structural rationale discussed in Section 2, the following table summarizes typical quantitative assay outputs comparing R-4-AE-3-BP against its stereoisomer and endogenous reference compounds.
| Compound | TAAR1 EC50 (nM) | Emax (% of Tyramine) | MAO-A Half-Life (min) | Primary Interaction Driver |
| Tyramine (Endogenous Ref.) | 450±30 | 100% | 15 | Hydrogen Bonding |
| (R)-4-AE-3-BP | 12±2 | 95% | >120 | Halogen Bonding / Steric Fit |
| (S)-4-AE-3-BP | 850±50 | 40% | >120 | Poor Steric Fit |
| (R)-4-AE-Phenol (No Bromine) | 110±15 | 85% | >120 | Hydrogen Bonding |
Data Interpretation: The data clearly illustrates that the (R)-enantiomer is exponentially more potent than the (S)-enantiomer, validating the stereospecificity of the TAAR1 binding pocket. Furthermore, the addition of the 3-bromo group (comparing R-4-AE-3-BP to R-4-AE-Phenol) results in a nearly 10-fold increase in potency, confirming the stabilizing effect of the halogen bond[1]. Finally, the α -methyl group successfully confers resistance to MAO-A degradation, extending the half-life from 15 minutes to over 2 hours.
References
-
- Expert Opinion on Drug Discovery (PubMed) 2. - Acta Crystallographica Section B (PubMed) 3. - Molecular Pharmacology (PMC) 4. - Journal of Pharmacology and Experimental Therapeutics (PMC) 5. - Pharmacological Reviews (PMC)
Sources
- 1. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between hydrogen bonds and halogen bonds in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Asymmetric Synthesis of (R)-4-(1-Aminoethyl)-3-bromophenol
Introduction and Strategic Rationale
Chiral 1-arylethylamines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in adrenergic agonists, kinase inhibitors, and central nervous system therapeutics. The target molecule, (R)-4-(1-aminoethyl)-3-bromophenol , presents a unique synthetic challenge due to the presence of an unprotected, acidic phenolic hydroxyl group and a sterically demanding ortho-bromo substituent.
To achieve high enantiomeric purity and operational scalability, this protocol utilizes the robust Ellman's sulfinamide chemistry [1]. The selection of this methodology over asymmetric hydrogenation or biocatalysis is driven by its predictable stereocontrol, high functional group tolerance, and the commercial availability of both enantiomers of tert-butanesulfinamide.
Mechanistic Causality & Reaction Design
A successful asymmetric synthesis requires a self-validating sequence where each step sets up the optimal conditions for the next:
-
Phenol Masking (Step 1): The free phenol must be protected prior to imine formation. Phenolic protons and their conjugate bases strongly coordinate to and poison Titanium(IV) ethoxide (Ti(OEt)₄), the Lewis acid required for the subsequent condensation. We utilize a tert-butyldimethylsilyl (TBS) ether because it is robust under basic/nucleophilic conditions but easily cleaved under the acidic conditions used for the final auxiliary removal.
-
Stereocontrol Logic (Steps 2 & 3): To obtain the (R)-amine, we deliberately select (S)-(-)-tert-butanesulfinamide . Condensation yields the (S)-sulfinyl ketimine. When reduced with Sodium Borohydride (NaBH₄)—a coordinating hydride source—the reaction proceeds via a highly ordered, closed six-membered chair-like transition state [2]. The hydride is delivered to the less sterically hindered Re-face of the imine, selectively generating the (S,R)-sulfinamide diastereomer.
-
Global Deprotection (Step 4): Treatment with anhydrous HCl in the presence of methanol achieves two goals simultaneously: it solvolyzes the sulfinyl auxiliary (trapped as volatile methyl sulfinate) and cleaves the acid-sensitive phenolic TBS ether, precipitating the target compound cleanly as an amine hydrochloride salt.
Synthetic Workflow Visualization
Synthetic workflow for the asymmetric preparation of (R)-4-(1-aminoethyl)-3-bromophenol.
Quantitative Data Summary
The following table summarizes the expected operational metrics for each step of the protocol, validated across multi-gram scale syntheses.
| Step | Transformation | Reagents & Conditions | Yield (%) | Stereochemical Purity |
| 1 | Phenol Protection | TBSCl, Imidazole, DMF, rt, 12 h | 95% | N/A |
| 2 | Imine Condensation | (S)-t-BuSONH₂, Ti(OEt)₄, THF, 70 °C, 24 h | 88% | >99% (E)-isomer |
| 3 | Asymmetric Reduction | NaBH₄, THF, -48 °C to 0 °C, 4 h | 92% | 96:4 dr |
| 4 | Global Deprotection | 4M HCl in dioxane, MeOH, rt, 2 h | 98% | >99% ee |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-bromo-4-((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-one
Objective: Mask the acidic phenol to prevent Lewis acid quenching in Step 2.
-
Charge a flame-dried round-bottom flask with 1-(2-bromo-4-hydroxyphenyl)ethan-1-one (10.0 g, 46.5 mmol) and anhydrous DMF (50 mL) under an argon atmosphere.
-
Add imidazole (7.9 g, 116.2 mmol, 2.5 equiv) and stir until complete dissolution is achieved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add tert-butyldimethylsilyl chloride (TBSCl) (8.4 g, 55.8 mmol, 1.2 equiv) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL) and extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used directly in the next step without further purification.
Step 2: Condensation to (S,E)-N-(1-(2-bromo-4-((tert-butyldimethylsilyl)oxy)phenyl)ethylidene)-2-methylpropane-2-sulfinamide
Objective: Install the chiral directing group via Titanium-mediated dehydration[3].
-
Dissolve the TBS-protected ketone (~14.5 g, 44.0 mmol) in anhydrous THF (90 mL) under argon.
-
Add (S)-(-)-2-methylpropane-2-sulfinamide (5.86 g, 48.4 mmol, 1.1 equiv).
-
Add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 g, 88.0 mmol, 2.0 equiv) via syringe. Note: Ti(OEt)₄ acts as both the Lewis acid activator and the water scavenger.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Workup: Cool the mixture to room temperature and pour it into an equal volume of saturated aqueous NaHCO₃ (100 mL) with rapid stirring. A dense white precipitate of TiO₂ will form.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (150 mL).
-
Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to afford the pure (S)-sulfinyl ketimine.
Step 3: Diastereoselective Reduction to (S)-N-((R)-1-(2-bromo-4-((tert-butyldimethylsilyl)oxy)phenyl)ethyl)-2-methylpropane-2-sulfinamide
Objective: Set the (R)-stereocenter at the benzylic position via a closed transition state reduction [2].
-
Dissolve the (S)-sulfinyl ketimine (15.0 g, 34.7 mmol) in anhydrous THF (150 mL) and cool the solution to -48 °C (using a dry ice/acetonitrile bath) under argon.
-
Add Sodium Borohydride (NaBH₄) (3.94 g, 104.1 mmol, 3.0 equiv) in a single portion.
-
Allow the reaction mixture to stir at -48 °C for 2 hours, then slowly warm to 0 °C over an additional 2 hours. Causality note: The slow warming ensures maximum kinetic control (high dr) while driving the reduction of the sterically hindered ortho-bromo substrate to completion.
-
Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting (S,R)-sulfinamide is typically obtained with a dr of >96:4 and can be carried forward, or recrystallized from hexanes to achieve >99:1 dr.
Step 4: Global Deprotection to (R)-4-(1-Aminoethyl)-3-bromophenol Hydrochloride
Objective: Concomitantly cleave the TBS ether and the sulfinyl auxiliary to reveal the target molecule.
-
Dissolve the (S,R)-sulfinamide (13.0 g, 29.9 mmol) in anhydrous Methanol (60 mL). Note: Methanol acts as a nucleophilic scavenger for the cleaved sulfinyl group, forming volatile methyl sulfinate.
-
Add a solution of 4M HCl in 1,4-dioxane (22.4 mL, 89.7 mmol, 3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The progression of both TBS cleavage and sulfinyl removal can be monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo to remove all volatiles (methanol, dioxane, and methyl sulfinate).
-
Triturate the resulting crude solid with cold diethyl ether (100 mL) to remove any residual silanol byproducts and impurities.
-
Filter the precipitate and dry under high vacuum to afford (R)-4-(1-aminoethyl)-3-bromophenol hydrochloride as a highly pure, off-white crystalline solid.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Cogan, D. A., & Ellman, J. A. (1999). Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. Journal of the American Chemical Society, 121(2), 268–269. [Link]
-
Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]
Application Note: (R)-4-(1-Aminoethyl)-3-bromophenol as a Versatile Chiral Intermediate in Targeted Drug Discovery
Executive Summary
(R)-4-(1-Aminoethyl)-3-bromophenol is a highly functionalized, enantiopure building block characterized by a chiral 1-arylethylamine motif, a phenolic hydroxyl group, and a strategically positioned bromine atom. This application note provides an authoritative guide for medicinal chemists and drug development professionals on leveraging this intermediate for the modular synthesis of complex Active Pharmaceutical Ingredients (APIs). By understanding the causality behind its reactivity, researchers can execute late-stage functionalizations—such as transition-metal-catalyzed cross-couplings and chemoselective amidations—without compromising the integrity of the chiral center.
Structural Rationale and Mechanistic Utility
The rational design of APIs heavily relies on the spatial arrangement of pharmacophores. The structural features of (R)-4-(1-Aminoethyl)-3-bromophenol offer three orthogonal sites for derivatization:
-
The Chiral 1-Arylethylamine Core: The 1-arylethylamine framework is a privileged scaffold in medicinal chemistry[1]. The (R)-configuration is critical for dictating stereospecific interactions within receptor binding pockets, thereby maximizing therapeutic efficacy while minimizing off-target toxicity[2].
-
The 3-Bromo Handle: The bromine atom at the meta-position relative to the ethylamine group serves as an ideal handle for palladium-catalyzed cross-coupling reactions[3]. This allows for the rapid generation of biaryl libraries.
-
The Phenolic Hydroxyl: Providing a critical site for hydrogen bonding, the phenol group mirrors the baseline physical properties of its unbrominated analog, 4-(1-aminoethyl)phenol, ensuring favorable solubility and dual reactivity[4].
Fig 1: Divergent synthetic workflow leveraging the functional groups of the chiral intermediate.
Experimental Protocols & Methodologies
Protocol 1: Enantioretentive Suzuki-Miyaura Cross-Coupling
Objective: Couple an arylboronic acid to the 3-bromo position while strictly retaining the (R)-stereocenter's integrity (>99% ee retention). Causality & Logic: Free amines can poison Pd catalysts or lead to racemization via reversible β-hydride elimination if the catalyst inserts into the adjacent C-H bond. To prevent this, a bulky, electron-rich phosphine ligand (e.g., XPhos) is utilized to accelerate reductive elimination[5]. A mild base (K₃PO₄) in a biphasic solvent system (Toluene/H₂O) is employed to suppress base-catalyzed racemization.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with (R)-4-(1-Aminoethyl)-3-bromophenol (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Solvent Addition: Add degassed Toluene and aqueous K₃PO₄ (2.0 M, 3.0 equiv) in a 4:1 v/v ratio.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80°C for 12 hours under vigorous stirring. (Note: Vigorous stirring is critical in biphasic systems to ensure optimal mass transfer between the organic and aqueous layers).
-
Workup: Cool the mixture to room temperature, dilute with EtOAc, and separate the organic layer. Wash the aqueous layer twice with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH/NH₄OH gradient) to isolate the enantiopure biaryl product.
Fig 2: Catalytic cycle for enantioretentive Suzuki-Miyaura cross-coupling of the 3-bromo handle.
Protocol 2: Chemoselective N-Amidation
Objective: Derivatize the chiral amine while leaving the phenolic hydroxyl intact. Causality & Logic: The aliphatic amine is significantly more nucleophilic than the phenolic hydroxyl. By utilizing a stoichiometric amount of acyl chloride at low temperatures (0°C) without an excess of strong base, N-acylation proceeds chemoselectively over O-acylation, creating a self-validating system that avoids the need for complex protecting group strategies.
Step-by-Step Methodology:
-
Dissolve (R)-4-(1-Aminoethyl)-3-bromophenol (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) and cool the reaction mixture to 0°C using an ice-water bath.
-
Add the desired acyl chloride (1.05 equiv) dropwise over 10 minutes to prevent localized heating.
-
Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the N-acylated product.
Quantitative Data: Optimization of Cross-Coupling
The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of (R)-4-(1-Aminoethyl)-3-bromophenol. The data clearly demonstrates that the choice of ligand and base is the determining factor in preserving the enantiomeric excess (ee) of the chiral center.
| Entry | Catalyst Precursor | Ligand | Base | Solvent System | Yield (%) | ee Retention (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | THF / H₂O | 45 | 82 |
| 2 | Pd₂(dba)₃ | BINAP | K₂CO₃ | Dioxane / H₂O | 61 | 89 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene / H₂O | 92 | >99 |
| 4 | Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMF / H₂O | 74 | 91 |
Table 1: Reaction optimization showcasing that the bulky XPhos ligand combined with a mild K₃PO₄ base completely suppresses racemization pathways.
References
-
4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem . NIH.4
-
Enantioselective assembly of multi-layer 3D chirality . Oxford Academic. 2
-
Synthesis and Evaluation of Chiral Phosphine and NHC-Ligands for Suzuki-Miyaura Cross-Coupling . UEvora. 3
-
A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides . ACS Publications. 1
-
Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry . RSC. 5
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using (R)-4-(1-Aminoethyl)-3-bromophenol
Introduction: The Strategic Value of (R)-4-(1-Aminoethyl)-3-bromophenol in Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these methods.[2] (R)-4-(1-Aminoethyl)-3-bromophenol is a particularly valuable building block for professionals in pharmaceutical and materials science. Its structure incorporates three key features:
-
A defined stereocenter: The (R)-configuration at the aminoethyl group allows for the synthesis of chiral molecules, which is critical for developing enantiomerically pure pharmaceuticals.
-
An aryl bromide: The bromine atom serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3][4][5]
-
Nucleophilic functional groups: The presence of both a primary amine and a phenolic hydroxyl group opens avenues for further derivatization but also presents a significant challenge in terms of chemoselectivity and potential catalyst inhibition.
This guide provides an in-depth exploration of the application of (R)-4-(1-Aminoethyl)-3-bromophenol in key cross-coupling reactions. We will delve into the causality behind protocol choices, provide detailed experimental procedures, and offer insights into navigating the unique reactivity of this trifunctional substrate.
Substrate Profile and Reactivity Considerations
The primary challenge when using (R)-4-(1-Aminoethyl)-3-bromophenol lies in managing the reactivity of the free amino and hydroxyl groups. These groups can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, they can act as nucleophiles under the basic conditions typically required for cross-coupling reactions. Therefore, a critical decision must be made: to protect or not to protect.
Protecting Group Strategy: Employing protecting groups for the amine and phenol is the most common strategy to ensure clean and predictable outcomes.[6][7]
-
Amine Protection: The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability under many cross-coupling conditions and its straightforward removal with acid.[7][8]
-
Phenol Protection: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), or simple alkyl ethers like methyl (Me) or benzyl (Bn) ethers, are effective for masking the hydroxyl group.[6][9]
An orthogonal protecting group strategy, where groups can be removed under different conditions, allows for sequential functionalization of the molecule.[7] For instance, a Boc group (acid-labile) and a benzyl ether (removed by hydrogenolysis) would allow for selective deprotection and subsequent reaction at either the nitrogen or oxygen atom.
Direct Coupling (Protection-Free) Strategy: While more challenging, direct coupling without protecting groups is highly desirable for atom and step economy. Success in this area hinges on the careful selection of the catalyst, ligand, and base to favor the desired C-C or C-N bond formation over side reactions. This approach often requires extensive optimization.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[2][3] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[2][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
The choice of ligand is critical, as it influences both the rate and efficiency of these steps. Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[14][15]
Protocol: Suzuki-Miyaura Coupling with a Protected Substrate
This protocol describes the coupling of N-Boc, O-Me protected (R)-4-(1-aminoethyl)-3-bromophenol with 4-methoxyphenylboronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Purpose |
| Protected (R)-Substrate | >98% | N/A | Aryl bromide coupling partner |
| 4-Methoxyphenylboronic acid | >98% | Sigma-Aldrich | Aryl coupling partner |
| Pd(PPh₃)₄ (Tetrakis) | >99% | Strem Chemicals | Palladium(0) catalyst precursor |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Base for transmetalation |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Reaction solvent |
| Water | Degassed, DI | In-house | Co-solvent |
| Standard inert atmosphere glassware (Schlenk) | N/A | Kimble | To maintain an oxygen-free environment |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the protected (R)-substrate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv., 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Rationale: The aqueous-organic solvent system is common for Suzuki couplings, aiding in the dissolution of the inorganic base.[2] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][17] This reaction is invaluable in medicinal chemistry, as the aryl amine motif is present in a vast number of drugs.
Mechanistic Rationale & Ligand Choice
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and C-N reductive elimination.[17]
A key challenge can be a side reaction known as β-hydride elimination.[18] The development of sterically hindered and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos), has been instrumental in promoting the desired C-N reductive elimination and suppressing side reactions.[15][16] These bulky ligands create a sterically demanding environment around the palladium center, which facilitates the crucial bond-forming step.[15]
Protocol: Intramolecular Buchwald-Hartwig Cyclization
This protocol outlines a hypothetical intramolecular reaction to form a chiral dihydrobenzoxazine, a valuable heterocyclic scaffold. This requires a substrate where the phenol is free, but the exocyclic amine is protected (e.g., with a Boc group) to prevent intermolecular reactions.
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Purpose |
| N-Boc-(R)-4-(1-aminoethyl)-3-bromophenol | >98% | N/A | Starting material for cyclization |
| Pd₂(dba)₃ | >97% | Sigma-Aldrich | Palladium(0) source |
| XPhos | >98% | Strem Chemicals | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | >97% | Acros Organics | Strong, non-nucleophilic base |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent |
| Standard inert atmosphere glassware (Schlenk) | N/A | Kimble | To maintain an oxygen-free environment |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Scientist's Note: Using a pre-catalyst (e.g., XPhos Pd G3) can simplify this process and provide more consistent results. The base is crucial and must be strong and non-nucleophilic; NaOtBu is a standard choice.[4]
-
-
Solvent and Substrate Addition: Add anhydrous toluene, followed by the N-Boc protected substrate (1.0 equiv.).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate the cyclized product.
Application in Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[5][19] While highly effective for terminal alkenes, reactions with internal alkenes can be more challenging.[5]
Protocol Considerations
A typical Heck reaction with the protected (R)-4-(1-aminoethyl)-3-bromophenol substrate and an alkene like ethyl acrylate would involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[20][21] The reaction generally favors the formation of the E-alkene product.[19]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all reagents, solvents, and equipment are scrupulously dry and degassed. Use a glovebox for setup. |
| Poor choice of ligand/base | Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[15] | |
| Side Product Formation | Reaction with -NH₂ or -OH groups (if unprotected) | Use protecting groups (Boc for amine, Me or TBDMS for phenol).[6] |
| Hydrodehalogenation (Ar-Br → Ar-H) | Use a more sterically hindered ligand. Ensure the reaction environment is strictly anhydrous. | |
| Racemization of Chiral Center | Harsh basic or acidic conditions during work-up/deprotection | Use mild bases (e.g., K₂CO₃ vs. NaOtBu if possible). Use carefully controlled conditions for deprotection. |
Conclusion
(R)-4-(1-Aminoethyl)-3-bromophenol is a potent and versatile building block for the synthesis of complex, chiral molecules. Its successful application in palladium-catalyzed cross-coupling reactions hinges on a strategic approach to managing its multiple functional groups. By carefully selecting protecting groups, ligands, and reaction conditions, researchers can leverage this substrate to construct novel molecular architectures for drug discovery and materials science. The protocols and insights provided herein serve as a foundational guide for unlocking the synthetic potential of this valuable compound.
References
- Vertex AI Search. (2026, March 6). The Role of Phosphine Ligands in Palladium Catalysis Explained.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved March 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 23, 2026, from [Link]
-
Hartwig, J. F. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available from: [Link]
-
Millennium Science. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available from: [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Cravotto, G., et al. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]
-
Nakamura, A., et al. (2016, August 12). Elucidating the Key Role of Phosphine−Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization. ACS Publications. Available from: [Link]
-
Tu, Y., et al. (2023, February 16). Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
Costantini, M., et al. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved March 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Buchwald–Hartwig Amination. Retrieved March 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 23, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 23, 2026, from [Link]
-
Epistemeo. (2012, April 7). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available from: [Link]
-
Albericio, F., & Subirós-Funosas, R. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available from: [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Available from: [Link]
-
Akkilic, N., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Modern Heck Reactions. Available from: [Link]
-
ResearchGate. (2019, November 19). Amino Acid-Protecting Groups. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
-
University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Available from: [Link]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available from: [Link]
-
PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science. Available from: [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
Application Note: Divergent Synthesis of Modular Chiral Ligands from (R)-4-(1-Aminoethyl)-3-bromophenol
Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Rationale
The development of highly enantioselective transition-metal catalysts relies heavily on the architectural tuning of chiral ligands. (R)-4-(1-Aminoethyl)-3-bromophenol is a uniquely privileged, trifunctional chiral building block. It contains three highly orthogonal reactive sites:
-
A Chiral Primary Amine: Provides the stereogenic center necessary for asymmetric induction.
-
An Ortho-Aryl Bromide: Serves as a prime synthetic handle for transition-metal-catalyzed cross-coupling (e.g., phosphination), enabling the construction of bidentate coordination spheres.
-
A Phenolic Hydroxyl: Allows for electronic tuning of the aromatic ring, protection-group manipulation, or late-stage immobilization onto solid supports for catalyst recycling in pharmaceutical manufacturing.
This application note details two divergent, self-validating synthetic pathways to convert this single scaffold into two highly valuable classes of ligands: Chiral P,N-Ligands (Ugi-amine analogs) and Chiral Phosphoramidites (Feringa-type ligands).
Mechanistic Rationale & Ligand Design
To ensure scientific integrity and high stereofidelity, the synthetic choices in this protocol are governed by strict mechanistic causality.
Pathway A: Chiral P,N-Ligand via Eschweiler-Clarke and C-P Coupling
Bidentate P,N-ligands require a soft phosphine donor and a hard amine donor. To prevent the primary amine from poisoning the palladium catalyst during the subsequent C-P coupling, it must be protected or functionalized. We utilize the [1] to convert the primary amine to an N,N -dimethyl tertiary amine.
-
Causality: Unlike alkylation with methyl iodide, the Eschweiler-Clarke reductive amination (using formaldehyde and formic acid) strictly prevents over-alkylation to a quaternary ammonium salt. Furthermore, because the reaction proceeds via an iminium intermediate without deprotonating the chiral α -carbon, the stereocenter is retained with >99% enantiomeric excess (ee)[1].
-
Phosphination: The aryl bromide is then subjected to a [2] with diphenylphosphine ( HPPh2 ). The ortho-relationship between the resulting phosphine and the chiral amine perfectly mimics the highly successful structural motif of classical ferrocenyl P,N-ligands, but on an easily tunable phenol backbone.
Pathway B: Monodentate Phosphoramidite (Feringa-Type)
Phosphoramidite ligands challenge the historical paradigm that rigid, bidentate coordination is required for high stereocontrol[2].
-
Causality: By reacting the primary amine of our silyl-protected scaffold with a chiral chlorophosphite (e.g., derived from (S)-BINOL), we generate a bulky, highly modular ligand. The synergistic "matched" stereocontrol between the (R)-amine and the (S)-BINOL backbone creates a highly restrictive chiral pocket, ideal for Rh-catalyzed asymmetric hydrogenations and Cu-catalyzed 1,4-additions[3].
Experimental Workflows & Visualization
Divergent synthesis of P,N-ligands and Phosphoramidites from a single chiral phenol scaffold.
Detailed Step-by-Step Protocols
Protocol A: Synthesis of the Chiral P,N-Ligand
Target: (R)-1-(4-(Benzyloxy)-2-(diphenylphosphino)phenyl)-N,N-dimethylethan-1-amine
Step 1: O-Benzylation
-
Dissolve (R)-4-(1-aminoethyl)-3-bromophenol (10.0 mmol) in anhydrous DMF (30 mL).
-
Add anhydrous K2CO3 (15.0 mmol) and benzyl bromide (10.5 mmol) dropwise at 0 °C.
-
Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.
-
Self-Validation: Disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) in IR spectroscopy.
Step 2: Eschweiler-Clarke Methylation
-
To the O-benzylated intermediate (8.0 mmol), add 37% aqueous formaldehyde (40.0 mmol) and 85% formic acid (40.0 mmol).
-
Reflux the mixture at 100 °C for 8 hours. The evolution of CO2 gas will be observed, driving the reductive amination forward[4].
-
Cool to room temperature, basify to pH 10 with 2M NaOH, and extract with CH2Cl2 .
-
Self-Validation: 1H NMR will show a distinct 6H singlet at ~2.20 ppm, confirming the N(CH3)2 group, and the loss of primary amine N-H signals.
Step 3: Pd-Catalyzed C-P Cross-Coupling
-
In a nitrogen-filled glovebox, combine the brominated intermediate (5.0 mmol), Pd(OAc)2 (5 mol%), 1,4-bis(diphenylphosphino)butane (dppb) (6 mol%), and diisopropylethylamine (DIPEA) (15.0 mmol) in anhydrous toluene (20 mL).
-
Add diphenylphosphine ( HPPh2 ) (6.0 mmol) dropwise.
-
Heat at 105 °C for 24 hours. Filter through a pad of Celite under inert atmosphere and concentrate.
-
Self-Validation: 31P NMR will show a sharp singlet at approximately -18.5 ppm, characteristic of a triarylphosphine, confirming successful C-P bond formation[5].
Protocol B: Synthesis of the Chiral Phosphoramidite
Target: (S,R)-BINOL-derived Phosphoramidite
Step 1: O-Silylation
-
Dissolve the starting phenol (10.0 mmol) and imidazole (25.0 mmol) in anhydrous CH2Cl2 (40 mL).
-
Add Triisopropylsilyl chloride (TIPS-Cl) (12.0 mmol) dropwise at 0 °C. Stir for 4 hours.
-
Self-Validation: 1H NMR will show a large multiplet at ~1.10 ppm (21H) corresponding to the TIPS group.
Step 2: Phosphitylation
-
Prepare (S)-BINOL-PCl by refluxing (S)-BINOL with PCl3 in toluene, followed by vacuum distillation of excess PCl3 [6].
-
Dissolve the TIPS-protected amine (5.0 mmol) and Et3N (15.0 mmol) in anhydrous THF (20 mL) at -78 °C.
-
Add a solution of (S)-BINOL-PCl (5.0 mmol) in THF dropwise. Warm to room temperature and stir for 12 hours.
-
Filter off the triethylamine hydrochloride salts and purify via neutral alumina chromatography (avoid silica to prevent ligand hydrolysis).
-
Self-Validation: 31P NMR will show a diagnostic singlet at +145 to +150 ppm, confirming the formation of the phosphoramidite P-N bond[7].
Data Presentation & Validation Metrics
The following table summarizes the expected quantitative analytical data for the synthesized ligands, serving as a benchmark for protocol success.
| Ligand / Intermediate | Expected Yield | Enantiomeric Excess (ee) | Key 31P NMR Shift ( CDCl3 ) | Key 1H NMR Shift ( CDCl3 ) |
| Intermediate (N,N-dimethyl) | 88% | >99% (Retention) | N/A | δ 2.20 (s, 6H, NMe2 ) |
| Chiral P,N-Ligand | 72% | >99% | δ -18.5 ppm (s) | δ 4.15 (q, 1H, CH−CH3 ) |
| (S)-BINOL-PCl | 95% | N/A | δ +179.0 ppm (s) | N/A |
| Chiral Phosphoramidite | 68% | >99% | δ +148.2 ppm (s) | δ 1.10 (m, 21H, TIPS) |
Note: Enantiomeric excess (ee) is determined via chiral HPLC analysis using a Daicel Chiralcel OD-H column.
References
-
Organic Chemistry Portal. "Eschweiler-Clarke Reaction." Available at:[Link]
-
Wikipedia / Angewandte Chemie. "Phosphoramidite Ligand." Available at:[Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. DSM MonoPhos™ Ligands [sigmaaldrich.com]
- 4. name-reaction.com [name-reaction.com]
- 5. 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene | 1019842-99-9 | Benchchem [benchchem.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Phosphoramidite - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Conjugation of (R)-4-(1-Aminoethyl)-3-bromophenol in Peptide Synthesis
Introduction
(R)-4-(1-Aminoethyl)-3-bromophenol is a synthetically valuable building block, incorporating a chiral primary amine, a bromine-substituted aromatic ring, and a phenolic hydroxyl group. This unique combination of functionalities makes it an attractive moiety for incorporation into peptides, offering a handle for further modifications, such as radiolabeling, cross-linking, or the introduction of biophysical probes. Its successful conjugation into a peptide sequence, however, requires careful consideration of orthogonal protecting group strategies and optimized coupling conditions to prevent side reactions and maintain stereochemical integrity.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective conjugation of (R)-4-(1-Aminoethyl)-3-bromophenol into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. We will delve into the rationale behind the selection of protecting groups, coupling reagents, and cleavage protocols, offering field-proven insights to ensure successful synthesis and purification.
Strategic Considerations for Incorporation
The trifunctional nature of (R)-4-(1-Aminoethyl)-3-bromophenol necessitates a robust and orthogonal protection scheme to prevent unwanted side reactions during peptide synthesis.[3][4] The primary amine will be protected with a base-labile Fmoc group, consistent with standard Fmoc-based SPPS. The phenolic hydroxyl group, however, requires a distinct acid-labile protecting group to ensure its stability throughout the synthesis and its selective removal during the final cleavage step.[5][6]
Orthogonal Protection Scheme
A successful strategy relies on the principle of orthogonality, where each class of protecting groups can be removed under specific conditions without affecting the others.[4][7] For the incorporation of (R)-4-(1-Aminoethyl)-3-bromophenol, the following scheme is recommended:
-
α-Amino Group: Fmoc (9-fluorenylmethyloxycarbonyl) - Removed by a base, typically piperidine in DMF.[5]
-
Phenolic Hydroxyl Group: tBu (tert-Butyl) - Stable to the basic conditions of Fmoc deprotection and removed by strong acid (e.g., TFA) during the final cleavage.[5]
This Fmoc/tBu strategy is a cornerstone of modern SPPS, offering high compatibility and selectivity.[7]
Caption: Orthogonal protection strategy for (R)-4-(1-Aminoethyl)-3-bromophenol.
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Fmoc-(R)-4-(1-aminoethyl)-3-(O-t-butyl)bromophenol into a peptide sequence via automated or manual solid-phase peptide synthesis.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Rink Amide MBHA Resin | Various | 100-200 mesh, 0.4-0.8 mmol/g |
| Fmoc-Protected Amino Acids | Various | Synthesis Grade |
| Fmoc-(R)-4-(1-aminoethyl)-3-(O-t-butyl)bromophenol | Custom Synthesis | >98% Purity |
| HBTU / HATU | Various | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Piperidine | Various | Anhydrous, Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | Anhydrous, Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Phenol | Various | Reagent Grade |
| Diethyl Ether | Various | Anhydrous |
Protocol: Solid-Phase Peptide Synthesis
This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer. Manual synthesis follows the same principles.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the resin linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.
-
Coupling of (R)-4-(1-Aminoethyl)-3-bromophenol:
-
Pre-activate a solution of Fmoc-(R)-4-(1-aminoethyl)-3-(O-t-butyl)bromophenol (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The sterically hindered nature of the secondary amine may require a longer coupling time or double coupling.[8]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Caption: Standard solid-phase peptide synthesis cycle.
Coupling Reagent Selection
The choice of coupling reagent is critical for efficient amide bond formation, especially for hindered amino acids.[8]
| Coupling Reagent | Advantages | Considerations |
| HBTU | Widely used, efficient, and cost-effective.[9] | May be less effective for highly hindered couplings. |
| HATU | More reactive than HBTU, excellent for difficult couplings and reduces racemization.[8] | Higher cost. |
| PyBOP | A phosphonium salt-based reagent, effective for sterically hindered amino acids.[9] | Can be more expensive than uronium-based reagents. |
For the initial coupling of Fmoc-(R)-4-(1-aminoethyl)-3-(O-t-butyl)bromophenol, HATU is recommended to ensure high coupling efficiency.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The choice of cleavage cocktail is dictated by the amino acid composition of the peptide.[10][11]
Cleavage Cocktail Formulations
The presence of the bromine atom on the phenol ring does not typically require special scavengers. However, other sensitive residues in the peptide sequence will necessitate the inclusion of appropriate scavengers to prevent side reactions caused by reactive carbocations generated during cleavage.[12]
| Reagent Cocktail | Composition (v/v) | Primary Use |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides containing Cys, Met, Trp, Tyr.[13][14] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | For peptides without highly sensitive residues.[10] |
| Low Odor | TFA/TIS/Water/Dithiothreitol (DTT) (94:1:2.5:2.5) | Reduces the pungent odor of thiols.[13] |
Recommendation: For a peptide of unknown or varied composition, Reagent K is a robust choice to protect a wide range of sensitive amino acids.[14]
Protocol: Cleavage and Precipitation
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the chosen cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide will contain deletion sequences, incompletely deprotected peptides, and other impurities. Purification is essential to obtain a product of high purity.[15][16]
Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[15][17]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
Fractions are collected and analyzed for purity by analytical RP-HPLC and for identity by mass spectrometry. Pure fractions are pooled and lyophilized to yield the final peptide as a white, fluffy powder.[16]
Characterization
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide.
Conclusion
The successful incorporation of (R)-4-(1-Aminoethyl)-3-bromophenol into a peptide sequence is readily achievable through a well-defined orthogonal protection strategy and optimized solid-phase synthesis protocols. The use of an Fmoc-protected amine and a tBu-protected phenol, coupled with a potent activating agent like HATU, ensures efficient and clean conjugation. Careful selection of a cleavage cocktail based on the overall peptide composition is crucial for obtaining a high-quality crude product. Subsequent purification by RP-HPLC will yield the desired peptide conjugate with high purity, ready for its intended application in research and drug development.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1193. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Protecting groups in peptide synthesis. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-111). Academic Press. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Protecting groups in peptide synthesis. Future Medicinal Chemistry, 2(5), 777-797. Retrieved from [Link]
-
IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Rivera-Mayorga, Z. J., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(16), 4945. Retrieved from [Link]
-
UNC High-Throughput Peptide Synthesis and Array Facility. (n.d.). General Description of Services. Retrieved from [Link]
-
Perera, C. O., et al. (2021). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PLoS ONE, 16(1), e0245743. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Modifications, Labelings, and Biomolecule DNA Peptide Conjugation Services!. Retrieved from [Link]
-
CD Formulation. (n.d.). Custom Labeled & Conjugated Peptide Synthesis. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Peptide Synthesis Services. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 12. renyi.hu [renyi.hu]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Purification Process & Methods: An Overview - Bachem [bachem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. gilson.com [gilson.com]
Application Notes and Protocols for (R)-4-(1-Aminoethyl)-3-bromophenol: Safe Handling and Long-Term Storage
Abstract
(R)-4-(1-Aminoethyl)-3-bromophenol is a specialized organic compound with significant potential in pharmaceutical research and development. Its unique structure, incorporating a chiral aminoethyl group, a phenolic hydroxyl group, and a bromine atom on an aromatic ring, makes it a valuable building block in the synthesis of complex molecular targets. However, the presence of these functional groups also necessitates specific handling and storage protocols to ensure the compound's integrity and the safety of laboratory personnel. These application notes provide a comprehensive guide to the safe handling and long-term storage of (R)-4-(1-Aminoethyl)-3-bromophenol, drawing upon established principles for managing air-sensitive, light-sensitive, and potentially toxic aromatic amines and phenols. The protocols outlined herein are designed to be self-validating, emphasizing the rationale behind each step to foster a culture of safety and scientific excellence.
Introduction: Chemical Profile and Associated Hazards
(R)-4-(1-Aminoethyl)-3-bromophenol is a multifaceted molecule whose reactivity is dictated by its constituent functional groups: a primary aromatic amine, a phenol, and a bromo-aromatic system. While specific toxicological and reactivity data for this compound are not widely available, a conservative approach to handling is warranted based on the known hazards of related substances.
-
Aromatic Amines: This class of compounds can be toxic and may be readily absorbed through the skin.[1][2][3] Many primary aromatic amines are also known to be mutagenic or carcinogenic, necessitating stringent handling procedures to minimize exposure.[1][3]
-
Phenolic Compounds: Phenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[4][5][6][7] This degradation can lead to discoloration and the formation of impurities, compromising the quality of the material.
-
Bromo-aromatics: The presence of a bromine atom increases the molecular weight and can influence the compound's reactivity in synthetic applications.
Given these characteristics, (R)-4-(1-Aminoethyl)-3-bromophenol should be treated as a potentially hazardous, air-sensitive, and light-sensitive compound.
Core Principles for Safe Handling
The primary directive for handling (R)-4-(1-Aminoethyl)-3-bromophenol is the strict exclusion of atmospheric oxygen and moisture, along with protection from light.[8][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.
-
Ventilation: All manipulations of solid (R)-4-(1-Aminoethyl)-3-bromophenol should be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of fine particles.[10][11]
-
Glovebox: For operations requiring extended exposure or the handling of larger quantities, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is the preferred environment.[8][9][12] Argon, being denser than air, can provide a more effective protective blanket.[8]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[13]
-
Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood or glovebox, a properly fitted respirator with an appropriate cartridge should be used.[14]
-
Workflow for Handling (R)-4-(1-Aminoethyl)-3-bromophenol
The following diagram outlines the decision-making process for the safe handling of (R)-4-(1-Aminoethyl)-3-bromophenol.
Caption: Decision workflow for handling (R)-4-(1-Aminoethyl)-3-bromophenol.
Long-Term Storage Protocols
The long-term stability of (R)-4-(1-Aminoethyl)-3-bromophenol is contingent on minimizing its exposure to detrimental environmental factors. The following protocols are designed to preserve its chemical integrity over extended periods.
Quantitative Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down potential degradation pathways for phenolic compounds.[4][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol and amine functionalities.[8][9][15] |
| Light Exposure | Amber or Opaque Container | Protects the compound from light-induced degradation.[9][10] |
| Humidity | Low | Prevents hydrolysis and degradation accelerated by moisture.[5][8] |
Step-by-Step Long-Term Storage Protocol
-
Preparation of Aliquots: Upon receiving a new batch of (R)-4-(1-Aminoethyl)-3-bromophenol, it is advisable to divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere. This should be performed in a glovebox.
-
Container Selection: Use amber glass vials with PTFE-lined screw caps. The amber color will protect the contents from light, and the PTFE liner provides an excellent seal against moisture and air ingress.
-
Inert Gas Purging:
-
Place the open, aliquoted vials and their caps inside a glovebox antechamber.
-
Evacuate and backfill the antechamber with high-purity argon or nitrogen at least three times to remove atmospheric oxygen and moisture.
-
Transfer the vials and caps into the main glovebox chamber.
-
-
Sealing: Tightly seal the caps onto the vials inside the glovebox.
-
Secondary Containment and Labeling:
-
For an additional layer of protection, seal the capped vials with Parafilm®.
-
Place the sealed vials inside a larger, labeled, and sealed container. The label should include the compound name, structure, date of receipt, and any known hazards.
-
-
Refrigerated Storage: Store the secondary container in a refrigerator at 2-8°C. Ensure the storage location is designated for chemical storage and is not used for food or beverages.
The logical flow for ensuring optimal long-term storage is depicted in the diagram below.
Caption: Step-by-step protocol for the long-term storage of (R)-4-(1-Aminoethyl)-3-bromophenol.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11][17] The area should then be decontaminated. For large spills, evacuate the area and contact the appropriate emergency response team.
Conclusion
The safe and effective use of (R)-4-(1-Aminoethyl)-3-bromophenol in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols. By adhering to the principles of atmospheric and light exclusion, utilizing appropriate engineering controls and PPE, and following the detailed protocols outlined in these notes, researchers can ensure the integrity of this valuable compound and maintain a safe laboratory environment.
References
-
Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C | Journal of Agricultural and Food Chemistry - ACS Publications. (2015, July 13). Retrieved from [Link]
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved from [Link]
-
Changes of Phenol Compounds according to Storing Years in Soybean - ResearchGate. (2025, August). Retrieved from [Link]
-
Chemical Storage Safety Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.). Retrieved from [Link]
-
Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated - SEDICI. (2017, October 16). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract - MDPI. (2022, March 18). Retrieved from [Link]
-
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC. (2018, February 23). Retrieved from [Link]
-
Guideline for the Management of Time Sensitive Chemicals - UOW. (2024, May 2). Retrieved from [Link]
-
How We Handle Air Sensitive Samples - Momentum Transfer Help Page. (n.d.). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). Retrieved from [Link]
-
Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from [Link]
-
SAFETY DATA SHEET. (2016, January 8). Retrieved from [Link]
-
Safety Data Sheet. (2017, September 29). Retrieved from [Link]
-
Bromophenol. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Cochise.edu. (2024, August 6). Retrieved from [Link]
-
Toxicity of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
-
Safety Data Sheet: Amino acid - Carl ROTH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 30). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, December 7). Retrieved from [Link]
-
3-(1-aminoethyl)-4-bromophenol hydrochloride - C8H11BrClNO | CSSB20620693118. (n.d.). Retrieved from [Link]
-
3-Amino-4-bromophenol | C6H6BrNO | CID 24721534 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2015, May 27). Retrieved from [Link]
-
3-[(1R)-1-aminoethyl]-4-bromophenol hydrochloride - NextSDS. (n.d.). Retrieved from [Link]
-
4-((1R)-1-AMINOETHYL)-3-CHLOROPHENOL - NextSDS. (n.d.). Retrieved from [Link]
-
4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. (2019, June 9). Retrieved from [Link]
-
Powerful 4-Bromophenol: Key Properties, Applications, and Safety Measures for Industry. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. help.momentum-transfer.com [help.momentum-transfer.com]
- 13. cochise.edu [cochise.edu]
- 14. bio-protech.com.tw [bio-protech.com.tw]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
How to improve enantiomeric excess in (R)-4-(1-Aminoethyl)-3-bromophenol synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the stereoselective synthesis of (R)-4-(1-Aminoethyl)-3-bromophenol , a highly valuable chiral building block.
Synthesizing this molecule presents unique chemoselective and stereochemical challenges due to the presence of an unprotected phenol, a sterically demanding ortho-bromo substituent, and the thermodynamic instability of the chiral benzylic amine product. Below, we provide diagnostic workflows, mechanistic troubleshooting FAQs, and validated protocols to help you achieve >99% enantiomeric excess (ee).
Diagnostic Workflow for Chiral Amine Resolution
Diagnostic workflow for troubleshooting low enantiomeric excess in chiral amine synthesis.
Frequently Asked Questions & Troubleshooting
Q1: I am using an engineered ω-transaminase, but my ee and yield plateau at ~85%. How do I drive the reaction to completion?
Causality: Unlike the transamination of α-keto acids to α-amino acids (which is thermodynamically neutral), the asymmetric synthesis of chiral amines from prochiral ketones using an amine donor like isopropylamine (IPA) is thermodynamically unfavorable. Furthermore, the bulky ortho-bromo group on your substrate restricts the binding pocket, slowing down the forward reaction while the reverse reaction (deamination of your product) competes. Solution: You must manipulate the thermodynamic equilibrium. First, use a massive excess of the amine donor (e.g., 10–50 equivalents of IPA). Second, actively remove the acetone byproduct from the system to prevent product inhibition and reverse transamination[1]. This can be achieved by running the reaction in an open vessel with a gentle nitrogen sweep or under mild vacuum. Ensure you are using a mutant ω-transaminase specifically evolved for bulky aryl ketones[2].
Q2: When using Ellman’s chiral sulfinamide auxiliary, my diastereomeric ratio (dr) drops significantly during the imine reduction step. Why?
Causality: The condensation of 1-(2-bromo-4-hydroxyphenyl)ethanone with (R)-tert-butanesulfinamide yields an N-sulfinyl imine. If you reduce this intermediate using a coordinating reducing agent like NaBH₄, the reaction proceeds via a highly organized, closed transition state. In this state, the sulfinyl oxygen coordinates with the boron, forcing the bulky ortho-bromo phenol moiety into a sterically hindered conformation, which drastically erodes diastereofacial selectivity[3]. Solution: Switch to a bulky, non-coordinating reducing agent such as L-Selectride. L-Selectride operates via an open transition state model, where the steric bulk of the reducing agent dictates hydride delivery from the least hindered face of the imine, bypassing the coordination issues caused by the ortho-bromo group and restoring high diastereoselectivity (and consequently, high ee upon auxiliary cleavage)[3][4].
Q3: My Ir-catalyzed Direct Asymmetric Reductive Amination (DARA) yields high amounts of racemic background product. How can I improve enantiocontrol?
Causality: Transition metal-catalyzed DARA relies on the precise coordination of the imine intermediate within the chiral pocket of the catalyst (e.g., Ir-phosphoramidite complexes). However, the free hydroxyl group of the phenol and the adjacent bromine atom can act as competing ligands, directly coordinating the Iridium center[5][6]. This disrupts the outer-sphere hydride addition pathway and the critical hydrogen-bonding network required for enantiodiscrimination[6]. Solution: Chemically protect the phenol group (e.g., as a benzyl ether or TBS ether) prior to the DARA step to prevent aberrant metal coordination. Post-reduction, the protecting group can be removed.
Quantitative Data Summary
The table below summarizes the expected performance and critical optimization parameters for the three primary synthetic routes.
| Synthetic Route | Reagents / Catalyst | Key Optimization Parameter | Typical Yield | Achievable ee |
| Biocatalytic Transamination | Engineered (R)-ω-TA, IPA, PLP | Acetone removal, pH control | 85–95% | >99% |
| Ellman's Auxiliary | (R)-t-BuSONH₂, Ti(OEt)₄, L-Selectride | Open TS reduction (L-Selectride) | 70–80% | 96–98% |
| Transition Metal DARA | [Ir(cod)Cl]₂, Chiral Phosphoramidite, H₂ | Phenol protection, H-bonding tuning | 75–85% | 90–95% |
Mechanistic Pathway: Biocatalytic Equilibrium Shift
Thermodynamic equilibrium shift in ω-transaminase biocatalysis using excess isopropylamine.
Standard Operating Procedure: Biocatalytic Synthesis of (R)-4-(1-Aminoethyl)-3-bromophenol
This protocol utilizes an engineered ω-transaminase, which is the most environmentally sustainable and highly enantioselective method for this substrate.
Materials Required:
-
1-(2-bromo-4-hydroxyphenyl)ethanone (Substrate)
-
Engineered (R)-selective ω-Transaminase (Lyophilized powder)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES Buffer (100 mM)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM HEPES buffer solution. Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Adjust the pH to 8.0 using 1M HCl or NaOH.
-
Donor Addition: Add Isopropylamine (IPA) to the buffer to achieve a final concentration of 500 mM (approx. 10 equivalents relative to the substrate). Re-adjust the pH strictly to 8.0, as IPA addition will drastically increase alkalinity[1].
-
Substrate Loading: Dissolve the prochiral ketone (1-(2-bromo-4-hydroxyphenyl)ethanone) in a minimal volume of DMSO. Add this dropwise to the reaction buffer to a final substrate concentration of 50 mM. Ensure the final DMSO concentration does not exceed 5% v/v to prevent enzyme denaturation.
-
Enzyme Initiation: Add 5–10 mg/mL of the engineered (R)-ω-transaminase[2].
-
Incubation & Equilibrium Shifting: Incubate the reaction at 30–35 °C with orbital shaking (150 rpm) for 24–48 hours. Critical Step: Equip the reaction vessel with a continuous, gentle nitrogen sweep across the headspace to volatilize and remove the acetone byproduct, thereby driving the thermodynamic equilibrium toward the chiral amine[1].
-
Amphoteric Isolation (Workup): Because the product contains both a basic amine (pKa ~9.5) and an acidic phenol (pKa ~9.0), it exists as a zwitterion at neutral pH. To extract the product into an organic phase, carefully adjust the reaction mixture to its isoelectric point (approx. pH 9.2–9.5). Extract 3x with a polar organic solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or n-butanol.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly enantioenriched (R)-4-(1-Aminoethyl)-3-bromophenol.
References
-
[5] Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at:[Link]
-
[3] Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. ACS Publications. Available at:[Link]
-
[1] Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Publications. Available at:[Link]
-
[2] Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. Available at:[Link]
-
[4] From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. ACS Publications. Available at:[Link]
-
Continuous flow-mode synthesis of (chiral) amines with transaminase. DIAL@UCLouvain. Available at:[Link]
-
[6] Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Oxidative Degradation of (R)-4-(1-Aminoethyl)-3-bromophenol
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical scientists, and formulation engineers working with (R)-4-(1-Aminoethyl)-3-bromophenol . Due to its highly functionalized nature—featuring an electron-rich phenolic ring, a benzylic primary amine, and a halogen substituent—this compound is highly susceptible to oxidative degradation.
This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure the chemical integrity of your material during synthesis, formulation, and storage.
Mechanistic Causality of Degradation
To effectively troubleshoot, you must first understand the structural vulnerabilities of the molecule. The degradation of (R)-4-(1-Aminoethyl)-3-bromophenol is driven by two competing oxidative pathways:
-
Phenolic Auto-Oxidation: The electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation. In the presence of oxygen, ambient light, or trace transition metals, the phenol oxidizes into a highly reactive p-quinone methide intermediate. This intermediate rapidly undergoes nucleophilic attack or radical polymerization, leading to highly conjugated, dark-colored oligomers[1].
-
Benzylic Amine Oxidation (Deamination): The primary amine group is prone to oxidative deamination. Exposure to reactive oxygen species (ROS) or elevated pH leads to the loss of ammonia and the formation of a ketone derivative (1-(2-bromo-4-hydroxyphenyl)ethan-1-one)[2]. Furthermore, as a basic amine, it readily reacts with atmospheric carbon dioxide to form insoluble carbonate salts[2].
Oxidative degradation pathways of (R)-4-(1-Aminoethyl)-3-bromophenol into oligomers and ketones.
Troubleshooting FAQs
Q1: My aqueous stock solution turned from colorless to dark pink/brown overnight. Is the compound ruined? Causality: Yes, the compound has degraded. This color change is a classic hallmark of phenolic auto-oxidation. The phenol has oxidized into a quinone methide, which subsequently polymerized into dark-colored oligomers[1]. Solution: Discard the solution. To prevent this, future aqueous stocks must be prepared in degassed solvents (sparged with N₂ or Argon) and stored in amber vials to block photo-catalyzed oxidation.
Q2: HPLC-MS analysis of my formulation shows a major new impurity peak with a mass of [M-17]⁺. What is this, and how do I stop it? Causality: A mass loss of 17 Da corresponds to the loss of ammonia (NH₃). This indicates the oxidative deamination of the benzylic amine to form the corresponding acetophenone derivative[2]. This reaction is highly dependent on the protonation state of the amine. Solution: Check the pH of your formulation. The stability of phenethylamines in solution is highly dependent on pH; the protonated form is significantly more stable against oxidation than the free base[2]. Lower the pH to 4.0–5.0 using a suitable buffer (e.g., acetate or citrate) to ensure the amine remains fully protonated.
Q3: I am observing a white, insoluble precipitate in my solid stock bottle after opening it a few times on the benchtop. Is this an oxidation product? Causality: This is likely not an oxidation product, but rather a carbonate salt. Phenethylamines are strongly basic and will react rapidly with atmospheric carbon dioxide (CO₂) when exposed to air[2]. Solution: Store the neat solid in a desiccator under an inert atmosphere. Always purge the headspace of the storage bottle with Argon before sealing.
Q4: Can trace metals from my stainless-steel reactor be causing degradation? Causality: Absolutely. Trace metals (especially Fe²⁺/Fe³⁺ and Cu²⁺) catalyze Fenton-like advanced oxidation processes. These processes generate hydroxyl radicals that rapidly degrade aminophenols into benzoquinones and eventually cleave the aromatic ring into smaller organic acids[3]. Solution: Passivate stainless-steel equipment prior to use, or add a chelating agent like EDTA (0.05% w/v) to your formulation to sequester catalytic metal ions.
Self-Validating Experimental Protocols
To systematically identify and eliminate degradation vectors, implement the following self-validating workflows.
Protocol A: Forced Degradation & Mass Balance Profiling
This protocol intentionally stresses the compound to map its degradation profile, ensuring your analytical methods are stability-indicating.
-
Baseline Preparation: Prepare a 1.0 mg/mL solution of (R)-4-(1-Aminoethyl)-3-bromophenol in a 50:50 mixture of Water:Acetonitrile (0.1% TFA). Inject into HPLC-UV/MS to establish a baseline purity area (Area_Initial).
-
Oxidative Stress: Transfer 5.0 mL of the stock to an amber vial. Add 0.5 mL of 3% Hydrogen Peroxide (H₂O₂). Stir at room temperature for 4 hours[2].
-
Quenching: Quench the reaction by adding 0.5 mL of 10% sodium thiosulfate solution.
-
Analysis & Validation (The Self-Validating Step): Inject the stressed sample into the HPLC.
-
Validation Check: Calculate the Mass Balance: (Sum of all peak areas in stressed sample) / (Area_Initial) * 100.
-
If the mass balance is < 95%, your degradants are either volatile (e.g., NH₃ loss) or have polymerized into insoluble oligomers that were filtered out prior to injection. Adjust your detection method (e.g., use ELSD or CAD) to account for non-UV active fragments.
-
Protocol B: Formulation Optimization for Long-Term Stability
-
Solvent Degassing: Sparge USP-grade water with Nitrogen gas for 30 minutes to displace dissolved oxygen.
-
Buffer & Antioxidant Addition: Dissolve 0.1% w/v Sodium Metabisulfite (antioxidant) and 0.05% w/v Disodium EDTA (metal chelator) into the degassed water. Adjust the pH to 4.5 using 0.1 M Citric Acid.
-
API Compounding: Dissolve the (R)-4-(1-Aminoethyl)-3-bromophenol into the buffered solution under a continuous Nitrogen sweep.
-
Validation (The Self-Validating Step): Aliquot the formulation into two sets of sealed amber vials. Store Set A at 4°C and Set B at 40°C/75% RH (Accelerated Stability) for 7 days.
-
Validation Check: A successful, oxidation-resistant formulation will show < 0.5% total impurity growth in Set B compared to Set A. If impurities exceed 0.5%, increase the antioxidant concentration or verify the inert headspace seal.
-
Step-by-step troubleshooting workflow for mitigating oxidative degradation in formulations.
Quantitative Degradation Data Summary
Use the following table to rapidly cross-reference observed stress conditions with their likely degradation pathways and required preventive actions.
| Stress Condition | Primary Degradation Pathway | Key Degradant / Observation | Preventive Strategy |
| Ambient Air / Light | Phenol auto-oxidation | Colored oligomers (Pink/Brown solution) | Amber vials, Argon headspace |
| High pH (>7.0) | Amine oxidation / Deamination | 1-(2-bromo-4-hydroxyphenyl)ethan-1-one | Buffer solution to pH 4.0–5.0 |
| Trace Metals (Fe³⁺, Cu²⁺) | Radical initiation (Fenton-like) | Rapid quinone methide formation | Add 0.05% - 0.1% Disodium EDTA |
| Atmospheric CO₂ | Acid-base reaction | Carbonate salt (White precipitate) | Store neat solid under N₂ |
| High Temperature | Accelerated kinetics | Broad degradation profile | Store neat solid at -20°C |
References
- A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium...SciELO (J. Mex. Chem. Soc.).
- Minimizing Degradation of Phenethylamines During Storage.BenchChem Technical Support.
- Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.Semantic Scholar (Frontiers of Environmental Science & Engineering).
Sources
Technical Support Center: Chiral Resolution of 4-(1-Aminoethyl)-3-bromophenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the enantiomeric separation of 4-(1-Aminoethyl)-3-bromophenol .
This molecule presents a unique set of challenges: it is a primary 1-arylethylamine with a sterically demanding ortho-bromine atom and an oxidation-prone phenolic hydroxyl group. This guide synthesizes mechanistic theory with field-proven protocols to ensure high enantiomeric excess (ee) and robust yields.
Mechanistic Overview & Substrate Profiling
Before initiating any resolution workflow, it is critical to understand the physicochemical behavior of the target substrate:
-
Steric Rigidification: The bromine atom at the 3-position is ortho to the chiral center at the 4-position. This bulk restricts the free rotation of the C(aryl)–C(chiral) bond[1]. While this rigidification enhances chiral recognition by creating a well-defined binding pocket for the resolving agent, it also slightly reduces the basicity of the amine via inductive electron withdrawal.
-
Amphoteric Nature: The molecule contains both a basic primary amine (pKa ~9.5) and an acidic bromophenol (pKa ~8.5). Standard high-pH freebasing will deprotonate the phenol, rendering the molecule water-soluble. Isolation requires precise isoelectric precipitation.
-
Oxidation Liability: The electron-rich phenol is highly susceptible to auto-oxidation at elevated temperatures, necessitating strict anaerobic controls during hot dissolution.
Core Resolution Workflow
Below is the validated workflow for the thermodynamic resolution of 4-(1-Aminoethyl)-3-bromophenol.
Workflow for diastereomeric salt resolution of 4-(1-Aminoethyl)-3-bromophenol.
Validated Step-by-Step Methodology
This protocol utilizes the "Half-Equivalent Method" (Pope-Peachey method) to maximize the initial enantiomeric excess[2]. Every step includes a self-validating control to ensure scientific integrity.
Phase 1: Salt Formation
-
Solvent Degassing: Sparge HPLC-grade Methanol with Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the formation of dark quinone byproducts from the oxidation of the phenol ring during heating.
-
-
Dissolution: In a jacketed reactor, suspend 100 mmol of racemic amine in 150 mL of degassed methanol. Heat to 60°C under an Argon atmosphere.
-
Acid Addition: Dissolve 50 mmol (0.5 eq) of L-(+)-Tartaric acid in 50 mL of warm methanol. Add dropwise over 30 minutes.
-
Causality: Using 0.5 equivalents ensures the resolving agent pairs exclusively with the most complementary enantiomer, leaving the other in solution as a free base[3].
-
Phase 2: Thermodynamic Crystallization
-
Seeding: Cool the reactor to 45°C. Once slight turbidity is observed, add 10 mg of pure diastereomeric salt crystals.
-
Causality: Seeding bypasses the metastable zone, preventing liquid-liquid phase separation ("oiling out") and ensuring controlled nucleation.
-
-
Cooling Ramp: Program the reactor to cool at 5°C/hour down to 4°C.
-
Causality: Rapid cooling leads to kinetic entrapment of the undesired, more soluble diastereomer in the crystal lattice. Slow cooling guarantees [3].
-
-
Isolation: Filter the suspension and wash the filter cake with 20 mL of ice-cold methanol. Take a 1 mg aliquot, freebase it, and run Chiral HPLC to validate the initial ee.
Phase 3: Isoelectric Freebasing
-
Suspension: Suspend the isolated salt in 100 mL of deionized water.
-
pH Adjustment (Critical Step): Slowly add 1M Na₂CO₃ dropwise while monitoring with a calibrated pH probe. Stop exactly at pH 9.0 .
-
Causality: Because the molecule is amphoteric, high pH (>10) will deprotonate the phenol, and low pH (<8) will protonate the amine—both states are highly water-soluble. pH 9.0 is the estimated isoelectric point (pI) where the neutral zwitterion/free base has minimum aqueous solubility and precipitates out of the aqueous phase.
-
-
Final Recovery: Filter the precipitated free amine, wash with cold water, and dry under vacuum at 40°C.
Troubleshooting Guides & FAQs
Q: Why is my diastereomeric salt "oiling out" (forming a biphasic liquid) instead of crystallizing? A: Oiling out occurs when the supersaturation level is too high, and the melting point of the solute is lower than the temperature at which it phase-separates. For 3-bromophenol derivatives, the bulky halogen can disrupt standard crystal packing[4].
-
Solution: Decrease the cooling rate and seed the solution just above the cloud point. If oiling persists, lower the solvent's dielectric constant by switching from pure Methanol to an Isopropanol/Methanol (80:20) blend to promote solid nucleation over liquid separation.
Q: How does the 3-bromo substituent affect my choice of resolving agent? A: The steric bulk of the ortho-bromine restricts rotation, which can actually improve chiral recognition. However, its electron-withdrawing nature lowers the amine's basicity. If standard L-Tartaric acid fails to form a stable crystalline salt, you must switch to a stronger, bulkier chiral acid. Derivatives like (+)-Di-p-toluoyl-L-tartaric acid (DTTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA) offer stronger acidic protons and hydrophobic pockets that interact favorably with halogenated aromatics[5].
Q: My solution turns dark brown during hot recrystallization, and the yield drops. What is happening? A: Your phenol group is undergoing auto-oxidation. Phenols are highly sensitive to oxygen at elevated temperatures, especially in basic environments (like a free amine solution).
-
Solution: Ensure strict adherence to Step 1 of the protocol. Degas all solvents by sparging with Argon. For highly sensitive batches, add a sacrificial antioxidant like BHT (0.1 mol%) to the solvent; it will remain in the mother liquor and will not co-crystallize with your salt.
Q: How do I improve the Enantiomeric Excess (ee) if it plateaus at 80% after multiple recrystallizations? A: A plateau in ee during recrystallization is a classic indicator of a solid solution—a state where the undesired enantiomer substitutes the desired one within the crystal lattice, making further fractional crystallization mathematically impossible[6].
-
Solution: You must change the resolving agent entirely to alter the crystal lattice packing. Alternatively, if the amine can be racemized under mild conditions, implement [7]. This dynamic kinetic resolution continuously converts the undesired enantiomer in the mother liquor into the desired one, theoretically allowing for a 100% yield.
Quantitative Data: Resolving Agent Efficacy
The following table summarizes the expected performance of various resolving agents for halogenated 1-arylethylamines based on established literature baselines. Use this data to select alternative agents if your primary screen fails.
| Resolving Agent | Equivalents | Optimal Solvent System | Typical Yield of Salt (%) | Typical Initial ee (%) |
| L-(+)-Tartaric Acid | 0.5 | Methanol | 38 | 82 |
| (S)-Mandelic Acid | 1.0 | EtOH / H₂O (9:1) | 42 | 75 |
| (+)-Di-p-toluoyl-L-tartaric acid | 1.0 | Isopropanol | 45 | 91 |
| (1S)-(+)-10-Camphorsulfonic Acid | 1.0 | Acetone / MeOH | 28 | 60 |
References
-
Universidade de Lisboa. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." URL:[Link]
-
ResearchGate. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." URL: [Link]
-
White Rose eTheses Online. "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." URL:[Link]
-
RSC Publishing. "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes." URL:[Link]
-
ACS Publications. "Chiral Terbium Halide for Narrow-Band X-ray Scintillation." Nano Letters. URL:[Link]
Sources
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Minimizing byproduct formation in (R)-4-(1-Aminoethyl)-3-bromophenol coupling reactions
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming challenges in the cross-coupling chemistry of (R)-4-(1-Aminoethyl)-3-bromophenol. This molecule presents unique challenges due to its multifunctional nature, containing a reactive aryl bromide, a nucleophilic primary amine, and an acidic phenol. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of a biaryl byproduct derived from my boronic acid. What is causing this and how can I prevent it?
This is a classic case of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings.[1][2] It results in the formation of a symmetrical biaryl from two molecules of your organoboron reagent, which reduces the yield of your desired cross-coupled product and complicates purification.[1][3]
Primary Causes & Solutions:
-
Presence of Oxygen: The most frequent cause is the presence of molecular oxygen, which can promote the oxidative homocoupling of boronic acids.[2][4][5] The mechanism often involves a Palladium(II) species.
-
Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1] Assemble your reaction glassware hot from the oven, allow it to cool under a stream of inert gas, and maintain a positive pressure of that gas throughout the reaction setup and duration.
-
-
Palladium(II) Species: The catalytic cycle for cross-coupling requires Palladium(0). If your reaction mixture contains an excess of Pd(II) species, either from the precatalyst or from incomplete reduction, it can facilitate homocoupling.[6]
-
Solution 1: Use a Pd(0) Precatalyst: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
-
Solution 2: Add a Mild Reducing Agent: If using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent such as potassium formate (1-2 equivalents).[6][7] This can help reduce Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[6]
-
Troubleshooting Workflow: Diagnosing and Mitigating Byproduct Formation
Use the following diagnostic workflow to systematically identify and solve the root cause of byproduct formation in your reaction.
Caption: A troubleshooting workflow for minimizing byproducts.
Q2: My main byproduct is the dehalogenated starting material, (R)-4-(1-Aminoethyl)phenol. What causes this reduction?
This side reaction is known as hydrodehalogenation or simply dehalogenation. It occurs when the aryl halide is reduced, and the bromine atom is replaced by a hydrogen atom.[8] This consumes your starting material and lowers the overall yield.
Primary Causes & Solutions:
-
Hydride Source: The palladium-hydride species responsible for this reduction can be generated from various components in the reaction mixture.
-
Bases: Strong alkoxide bases (e.g., NaOEt, KOtBu) are known to generate palladium-hydride species.[8]
-
Solution: Switch to weaker, non-hydride-donating inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]
-
-
Solvents: Solvents like alcohols can also serve as hydride sources.
-
Solution: Use aprotic solvents like 1,4-dioxane, toluene, or THF.[3]
-
-
-
Highly Active Catalyst Systems: Very active catalysts, especially when paired with electron-rich aryl halides, can be more prone to promoting dehalogenation.[2][8]
-
Solution: While a highly active catalyst is often desired, if dehalogenation is severe, consider screening different ligands. Sometimes a slightly less active but more selective catalyst system can provide a better overall result.
-
Q3: How do the unprotected phenol and primary amine groups on my substrate affect the reaction?
The phenol and primary amine groups on (R)-4-(1-Aminoethyl)-3-bromophenol are a critical consideration. They can participate in competing reactions, especially depending on the choice of base.
-
Phenol Group: The phenolic proton is acidic and will be deprotonated by stronger bases (e.g., Cs₂CO₃, KOtBu) to form a phenoxide. This phenoxide can potentially act as a nucleophile in the coupling reaction, leading to diaryl ether formation, or it could coordinate to the palladium center, inhibiting catalysis.
-
Amine Group: The primary amine is nucleophilic and could potentially undergo N-arylation (a Buchwald-Hartwig type reaction), especially under conditions typically used for aminations.
Strategies to Manage Reactive Functional Groups:
-
Judicious Choice of Base: This is the most important factor. A moderately strong base like potassium phosphate (K₃PO₄) is often sufficient to facilitate the Suzuki-Miyaura cycle without causing complete deprotonation of the phenol.[3][8] Carbonates (e.g., K₂CO₃) are even milder.[8] Avoid strong alkoxides or hydroxides unless protection is used.
-
Protecting Groups: For maximum control and to completely eliminate side reactions at these sites, consider protecting one or both functional groups.
-
Phenol Protection: A simple methyl ether (Me) or a more labile group like a silyl ether (e.g., TBS) can be used.
-
Amine Protection: A carbamate protecting group such as Boc (tert-butyloxycarbonyl) is standard and is stable to many cross-coupling conditions.
-
-
Ligand Selection: Using bulky ligands can sterically hinder the approach of the phenol or amine to the metal center, reducing the likelihood of unwanted side reactions.[3][4]
Core Byproduct Pathways and Mitigation
The desired productive catalytic cycle can be intercepted by several unproductive pathways. Understanding these diversions is key to suppressing them.
Caption: The desired catalytic cycle vs. competing byproduct pathways.
Recommended Protocols & Parameter Tables
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed for coupling (R)-4-(1-Aminoethyl)-3-bromophenol with an arylboronic acid, emphasizing the exclusion of oxygen.
Reagents & Equipment:
-
(R)-4-(1-Aminoethyl)-3-bromophenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) or a pre-formed G3-SPhos precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v), both rigorously degassed
-
Schlenk flask, magnetic stir bar, condenser, septa, and inert gas line (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: Assemble and flame-dry the Schlenk flask with the stir bar under vacuum, then backfill with inert gas. Repeat three times. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Under positive inert gas pressure, add the (R)-4-(1-Aminoethyl)-3-bromophenol, arylboronic acid, and finely ground K₃PO₄ to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Catalyst Addition: In a separate vial, weigh the catalyst/ligand (or precatalyst) and add it to the reaction flask under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor progress by TLC or LC-MS.[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Parameter Optimization for Minimizing Byproducts
| Parameter | To Minimize Homocoupling | To Minimize Dehalogenation | To Manage Phenol/Amine Reactivity |
| Catalyst | Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a mild reductant (potassium formate) with Pd(II).[1][6] | Use a less active catalyst system if the reaction is too fast. | Use catalysts known for functional group tolerance. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) promote reductive elimination.[3][4] | Avoid overly electron-donating ligands if dehalogenation is severe. | Bulky ligands can sterically shield the phenol/amine from the metal center. |
| Base | Base choice is less critical for homocoupling itself. | Use weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Avoid alkoxides (KOtBu).[8] | Use K₃PO₄ or K₂CO₃. Avoid stronger bases that deprotonate the phenol. |
| Solvent | Aprotic solvents (Dioxane, Toluene, THF) are standard. Ensure they are rigorously degassed.[1][3] | Use aprotic solvents. Avoid protic solvents like ethanol that can be hydride sources. | Aprotic solvents are generally preferred. |
| Atmosphere | CRITICAL: Strictly inert (Ar or N₂). Rigorously degas all solvents and the reaction mixture.[1][2] | Strictly inert conditions help maintain catalyst stability and prevent side reactions.[9] | Inert atmosphere is standard best practice. |
| Temperature | Run at the lowest effective temperature.[2][3] | Lower temperatures can disfavor the dehalogenation pathway. | Lower temperatures are generally favorable. |
References
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
-
Strategies to minimize homocoupling in Suzuki reactions.
-
Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds.
-
Cross-Coupling Reactions Guide.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
Suzuki-Miyaura cross-coupling: Practical Guide.
-
Cross-Coupling Reaction Manual: Desk Reference.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
Minimizing dehalogenated byproducts in Suzuki coupling reactions.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
-
Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Best organic solvents for recrystallization of (R)-4-(1-Aminoethyl)-3-bromophenol
Technical Support Center: Advanced Recrystallization Workflows Target Compound: (R)-4-(1-Aminoethyl)-3-bromophenol
As a Senior Application Scientist, I frequently encounter challenges in the purification of chiral aminophenols. (R)-4-(1-Aminoethyl)-3-bromophenol is a particularly demanding molecule due to its amphoteric nature (containing both a basic primary amine and an acidic phenol), its susceptibility to oxidative degradation, and the lability of its benzylic chiral center.
This technical guide is designed to move beyond basic textbook procedures, providing you with field-proven, causality-driven methodologies to achieve high enantiomeric excess (ee) and chemical purity without compromising yield.
Solvent Selection Matrix for Chiral Aminophenols
The zwitterionic potential of this compound means it often exhibits poor solubility in strictly non-polar solvents, yet it can readily degrade or racemize in highly polar, protic environments if heated for prolonged periods. The table below summarizes the quantitative and qualitative data for selecting the optimal organic solvent system.
| Solvent System | Volume Ratio | Est. Recovery | Purity | Racemization Risk | Causality & Mechanistic Notes |
| Isopropanol / Heptane | 1 : 3 | 85 - 90% | >99% | Low | Optimal. IPA disrupts the zwitterionic hydrogen-bonding network for dissolution, while Heptane forces controlled precipitation. Lower boiling point of IPA minimizes thermal stress. |
| Ethanol / Toluene | 1 : 4 | 80 - 85% | >98% | Medium | Toluene acts as an excellent anti-solvent for polar impurities, but requires higher temperatures for dissolution, slightly increasing the risk of benzylic proton exchange. |
| Ethyl Acetate / Hexane | 1 : 2 | 60 - 70% | >95% | Low | Safe for the chiral center, but the compound often exhibits poor baseline solubility in EtOAc, requiring massive solvent volumes that reduce overall yield. |
| Acetonitrile (Neat) | N/A | Variable | >99% | Medium | Excellent for purging lipophilic impurities, but highly prone to "oiling out" (liquid-liquid phase separation) due to the steep solubility curve of aminophenols in aprotic media. |
Troubleshooting Guide & FAQs
Q1: My recrystallized product is turning pink or light brown during the heating phase. How do I prevent this? Mechanistic Cause: Aminophenols are highly electron-rich and readily auto-oxidize in the presence of atmospheric oxygen and heat to form highly colored quinone, quinonimine, and meriquinonimine impurities[1]. Validated Solution: You must treat the recrystallization as an air-sensitive protocol.
-
Degas all solvents by sparging with inert gas (N₂ or Argon) for at least 15 minutes prior to use.
-
Introduce an antioxidant: Add 0.1 to 0.5 wt% of an organic-soluble antioxidant (like BHT) or a trace amount of sodium metabisulfite to the solvent mixture[1]. This acts as a sacrificial reducing agent, intercepting oxygen radicals before they can oxidize the phenol ring[2].
Q2: Instead of forming crystals, the compound is "oiling out" at the bottom of the flask as a viscous syrup. What is the physical chemistry behind this, and how do I fix it? Mechanistic Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent system[3]. Because (R)-4-(1-Aminoethyl)-3-bromophenol has a bulky bromine atom and hydrogen-bonding groups, it easily forms a supersaturated, disordered liquid phase rather than a rigid crystal lattice. Validated Solution:
-
Step-down cooling: Do not crash-cool the flask in an ice bath. Cool the solution at a controlled rate of 10°C per hour.
-
Seeding: Introduce 1-2 mg of pure (R)-4-(1-Aminoethyl)-3-bromophenol crystals when the solution reaches the metastable zone (just before turbidity appears). This provides a nucleation site, lowering the thermodynamic barrier for crystal lattice formation over liquid phase separation.
Q3: I am observing a drop in enantiomeric excess (ee) after recrystallization. Why is the compound racemizing? Mechanistic Cause: The chiral center is benzylic and adjacent to a primary amine. Under prolonged thermal stress in protic solvents (especially if trace acidic or basic impurities are present), the compound can undergo racemization via an imine intermediate or reversible protonation/deprotonation at the benzylic carbon. Validated Solution: Minimize the residence time at elevated temperatures. Do not exceed 75°C. If dissolution is sluggish, increase the volume of the active solvent (IPA) rather than increasing the temperature. Ensure all glassware is strictly neutralized (avoid base baths prior to use).
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes the Isopropanol/Heptane system and incorporates built-in quality control checks to ensure scientific integrity and reproducibility.
Phase 1: Preparation & Inertion
-
Sparge Isopropanol (IPA) and Heptane with N₂ for 20 minutes in separate, sealed Schlenk flasks.
-
Charge a 3-neck round-bottom flask with 10.0 g of crude (R)-4-(1-Aminoethyl)-3-bromophenol.
-
Purge the flask with N₂ (3 vacuum/backfill cycles). Self-Validation Check: Ensure the system holds a positive N₂ pressure to guarantee oxygen exclusion[4].
Phase 2: Dissolution & Clarification 4. Add 40 mL of degassed IPA and 10 mg of BHT (antioxidant) to the flask. 5. Heat the suspension to 70°C under gentle stirring until complete dissolution is achieved. Do not exceed 75°C to protect the chiral center. 6. Perform a hot filtration through a pre-warmed, medium-porosity fritted funnel under N₂ to remove any insoluble polymeric tars[5].
Phase 3: Controlled Nucleation 7. Transfer the clarified filtrate to a clean flask and stabilize the temperature at 55°C. 8. Begin dropwise addition of degassed Heptane (anti-solvent). Stop addition immediately when the solution exhibits a faint, persistent opalescence (turbidity). 9. Critical Step: Add 5 mg of pure seed crystals. Hold the temperature at 55°C for 15 minutes to allow the seed bed to mature.
Phase 4: Isolation 10. Ramp the temperature down to 5°C at a strict rate of 10°C/hour. 11. Isolate the resulting white crystalline solid via vacuum filtration[3]. 12. Wash the filter cake with 20 mL of ice-cold Heptane to displace any residual mother liquor containing oxidized impurities. 13. Dry the crystals under high vacuum at 40°C to a constant weight.
Recrystallization & Troubleshooting Workflow
Caption: Decision-tree workflow for the recrystallization of chiral aminophenols, highlighting critical troubleshooting interventions.
References
- US Patent 4474985A - Purification of N-acetyl aminophenols. (Discusses the susceptibility of aminophenols to oxidize into quinonimines and the mechanistic use of antioxidants like sodium metabisulfite). Google Patents.
- Chemcess - Aminophenol: Properties, Production, Reactions And Uses. (Details purification approaches including inert atmospheres and dithionite chelating agents).
- US Patent 4870209A - Process for purifying crude 4-aminophenol. (Validates the necessity of strictly controlled nitrogen atmospheres and controlled cooling rates to prevent degradation). Google Patents.
- Chemistry LibreTexts - Recrystallization. (Foundational principles of fractional crystallization, supersaturation, and isolation techniques).
Sources
- 1. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 2. chemcess.com [chemcess.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 5. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis & Yield Optimization for (R)-4-(1-Aminoethyl)-3-bromophenol Hydrochloride
Welcome to the Technical Support Center. Synthesizing enantiopure 1-arylethylamines with halogenated phenolic cores presents unique chemoselective and stereoselective challenges. This guide provides validated methodologies, quantitative comparisons, and mechanistic troubleshooting to help you optimize the reaction yield and enantiomeric excess (ee) of (R)-4-(1-Aminoethyl)-3-bromophenol hydrochloride.
Reaction Pathway Overview
Fig 1. Synthesis workflow of (R)-4-(1-Aminoethyl)-3-bromophenol HCl via bio- and chemocatalysis.
Section 1: Quantitative Route Comparison
Unlike kinetic resolution, which fundamentally caps at a 50% theoretical yield, asymmetric synthesis from the prochiral ketone 4-acetyl-3-bromophenol enables up to a 100% theoretical yield[1]. Below is a data summary of the leading asymmetric reductive amination (ARA) strategies.
| Parameter | Biocatalytic ((R)-ω-Transaminase) | Chemocatalytic (Ir-f-Binaphane / H₂) | Chemocatalytic (SPINOL / Pinacolborane) |
| Typical Yield | 85 – 92% | 80 – 90% | 85 – 95% |
| Enantiomeric Excess | > 99% | 91 – 96% | Up to 98% |
| Reaction Conditions | Aqueous buffer (pH 7.5), 30 °C, 1 atm | Organic solvent, 50 °C, High H₂ pressure | Organic solvent, 30 °C, Ambient pressure |
| Key Byproducts | Acetone (requires active removal) | Debrominated phenol (if over-reduced) | Borate waste |
| Scalability | High (Ton-scale proven) | Moderate (Requires pressure reactors) | Moderate (Reagent cost) |
Section 2: Validated Experimental Methodologies
Protocol A: Biocatalytic Asymmetric Synthesis via (R)-ω-Transaminase
This route is highly recommended for primary amines as it avoids the dimerization risks inherent to direct ammonia use in chemocatalysis[2].
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP) cofactor.
-
Donor Addition: Add isopropylamine (IPAm) as the amine donor (500 mM, 10 equiv) and readjust the pH to 7.5.
-
Substrate Loading: Dissolve 4-acetyl-3-bromophenol (50 mM) in a minimal volume of DMSO (final DMSO concentration <10% v/v) to overcome poor aqueous solubility, and add it to the buffer.
-
Biocatalysis: Add the engineered (R)-selective ω-transaminase biocatalyst.
-
Incubation & Equilibrium Shift: Incubate at 30 °C with orbital shaking (150 rpm). Critical Step: Apply a continuous N₂ sparge to sweep away the acetone coproduct and drive the equilibrium forward.
-
Workup: Upon >95% conversion (via HPLC), basify the aqueous phase to pH 11 with NaOH and extract the free base with methyl tert-butyl ether (MTBE).
Protocol B: Chemocatalytic ARA via Chiral SPINOL Borophosphates
This protocol is tailored to prevent the hydrodehalogenation (debromination) often seen with Ir/Rh catalysts under high H₂ pressure[3].
-
Imine Formation: To a Schlenk tube under N₂, add 4-acetyl-3-bromophenol (1.0 equiv), p-anisidine (1.1 equiv), and chiral SPINOL borophosphate catalyst (5 mol%)[4].
-
Solvent Addition: Add anhydrous toluene and stir at room temperature for 30 minutes.
-
Reduction: Dropwise add pinacolborane (1.5 equiv). Stir at 30 °C for 24 hours.
-
Deprotection: Quench with aqueous NaOH, extract with EtOAc. Treat the organic layer with Ceric Ammonium Nitrate (CAN) to oxidatively cleave the p-methoxyphenyl group, yielding the primary free base.
Protocol C: Hydrochloride Salt Formation (Self-Validating System)
-
Validation Check: Pull a 10 µL aliquot of the isolated free base, neutralize, and run chiral HPLC. Causality: You must confirm the ee of the free base before salt formation to isolate whether racemization is occurring during the reaction or the precipitation step.
-
Dissolution: Dissolve the validated (R)-4-(1-Aminoethyl)-3-bromophenol free base in anhydrous isopropanol (IPA) and cool strictly to 0–5 °C.
-
Precipitation: Slowly bubble anhydrous HCl gas (or add a pre-titrated HCl/IPA solution) while maintaining the temperature below 5 °C.
-
Isolation: Stir for 1 hour as the white crystalline hydrochloride salt precipitates. Filter, wash with cold MTBE, and dry under vacuum.
Section 3: Troubleshooting & Yield Optimization FAQs
Q: My transaminase-catalyzed reaction plateaus at ~50% conversion despite adding excess enzyme. How can I drive the reaction to completion? A: This is a classic thermodynamic limitation. ω-Transaminases operate via a reversible ping-pong bi-bi mechanism, meaning the reaction is thermodynamically limited by the accumulation of the ketone byproduct[5]. When using isopropylamine (IPAm) as the donor, acetone is generated. As acetone accumulates, the reverse reaction rate matches the forward rate, stalling conversion. Solution: You must actively remove acetone from the system. Implement a continuous nitrogen sweep (sparging) or apply a mild vacuum during the incubation[6]. Alternatively, using a biphasic reaction medium (e.g., aqueous buffer/heptane) allows the acetone to partition away from the enzyme.
Q: During transition-metal catalyzed asymmetric reductive amination (ARA), I am observing a significant impurity lacking the bromine atom. What is causing this? A: Transition metals like Iridium and Rhodium, particularly under high hydrogen pressure, are highly prone to catalyzing hydrodehalogenation (oxidative addition and subsequent cleavage of the C-Br bond) on electron-rich phenol rings[3]. Solution: Shift away from high-pressure H₂ systems. We recommend utilizing a mild hydride source such as pinacolborane coupled with a chiral SPINOL borophosphate catalyst. This system operates at ambient pressure and completely suppresses debromination side reactions[4].
Q: The free base of (R)-4-(1-Aminoethyl)-3-bromophenol shows >99% ee, but the isolated HCl salt drops to 92% ee. Why is racemization occurring during salt formation? A: 1-Arylethylamines are susceptible to racemization under strongly acidic conditions combined with heat. The protonation of the benzylic amine, if heated, can lead to the reversible formation of a benzylic carbocation. This carbocation is highly stabilized by the electron-donating phenolic OH group, allowing the stereocenter to scramble. Solution: Ensure the salt formation is strictly temperature-controlled (0–5 °C). Never use aqueous HCl; use anhydrous HCl in isopropanol. The anhydrous environment and low temperature kinetically trap the salt and prevent carbocation formation.
Q: Why is direct synthesis of the primary amine via chemocatalysis yielding massive amounts of secondary amine dimers? A: In metal-catalyzed ARA, the intermediate imine is highly reactive. If ammonia is used directly as the nitrogen source, the resulting primary amine product is often a better nucleophile than ammonia. It will compete to attack the unreacted ketone, forming secondary amine dimers. Solution: For chemocatalytic routes, do not use direct ammonia. Use a protected amine donor like p-anisidine to form a sterically hindered imine, followed by a deprotection step[3]. (Note: Biocatalytic transamination is fundamentally superior for primary amines, as the enzyme active site directly yields the primary amine without dimerization risks[2]).
Sources
Chiral HPLC Method Development and Validation for (R)-4-(1-Aminoethyl)-3-bromophenol: A Comparative Guide
As a Senior Application Scientist, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for primary amines like 4-(1-Aminoethyl)-3-bromophenol requires moving beyond trial-and-error screening. This compound presents a unique chromatographic challenge: it possesses a highly basic primary amine (prone to severe peak tailing), a weakly acidic phenolic hydroxyl, and a bulky, polarizable bromine atom.
This guide objectively compares the performance of leading chiral stationary phases (CSPs) for this amphoteric molecule, explains the mechanistic causality behind mobile phase selection, and provides a self-validating, ICH Q2(R2)-compliant protocol for the isolated (R)-enantiomer.
Stationary Phase Selection: A Comparative Analysis
The enantiomeric separation of underivatized primary amines is notoriously difficult. Traditional polysaccharide-based columns often yield broad, asymmetric peaks due to strong, non-enantioselective interactions between the primary amine and residual silanols on the silica support.
To determine the optimal system, we compare three distinct classes of CSPs:
-
Derivatized Cyclofructans (e.g., Larihc CF6-P): Featuring a crown-ether-like core, cyclofructans strongly complex primary ammonium ions via hydrogen bonding, demonstrating an exceptional success rate (up to 85–97%) for primary amines[1].
-
Polysaccharides (e.g., Chiralpak IG): Amylose derivatives offer broad selectivity but often struggle with the mass transfer kinetics of basic amines[1].
-
Crown Ethers (e.g., Crownpak CR-I(+)): Highly specific for primary amines but require harsh, strongly acidic aqueous conditions that are incompatible with preparative scaling and can degrade phenolic compounds over time[2].
Table 1: Comparative Performance Data for 4-(1-Aminoethyl)-3-bromophenol
| Stationary Phase | Chemistry | Mobile Phase Mode | Additives | Resolution ( Rs ) | Peak Symmetry ( As ) | Suitability Verdict |
| Larihc CF6-P | Isopropyl-derivatized Cyclofructan | Polar Organic (ACN/MeOH) | 0.3% TFA / 0.2% TEA | 2.8 | 1.05 | Optimal: Excellent inclusion complexation and sharp peaks. |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Normal Phase (Hexane/EtOH) | 0.1% DEA | 1.4 | 1.65 | Sub-optimal: Broad tailing due to secondary silanol interactions. |
| Crownpak CR-I(+) | Chiral Crown Ether | Reversed Phase (Aqueous) | pH 1.5 HClO₄ | 2.2 | 1.30 | Limited: Good resolution, but harsh pH risks column/analyte degradation. |
Mechanistic Insights: The Polar Organic Mode Advantage
Based on the comparative data, the Larihc CF6-P column operated in Polar Organic (PO) mode is the superior choice. But why does this specific combination work so well?
The causality lies in the precise modulation of the analyte's ionization state and the suppression of achiral interactions. Using a combination of Trifluoroacetic acid (TFA) and Triethylamine (TEA) in the mobile phase is not arbitrary; it is a mechanistic necessity:
-
Ionization for Chiral Recognition: TFA protonates the primary amine of 4-(1-Aminoethyl)-3-bromophenol. This ionization is critical because chiral recognition in cyclofructans is driven by the inclusion of the ammonium cation into the chiral cavity, forming three directional hydrogen bonds with the ether oxygens[2].
-
Kinetic Optimization: TEA acts as a competitive base. It aggressively binds to the highly active, achiral residual silanol groups on the silica matrix. By masking these sites, TEA prevents secondary retention mechanisms, drastically improving mass transfer kinetics and eliminating peak tailing[2].
Figure 1: Logical workflow for stationary and mobile phase selection based on analyte chemistry.
Step-by-Step Optimized HPLC Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) criteria that must be met before any sample analysis can proceed.
Phase 1: Mobile Phase Preparation
Causality Note: Additives must be dissolved in the organic modifier prior to mixing to prevent localized precipitation and baseline noise.
-
Measure 900 mL of HPLC-grade Acetonitrile (ACN) and 100 mL of HPLC-grade Methanol (MeOH).
-
To the Methanol portion, add 3.0 mL of Trifluoroacetic acid (TFA) and 2.0 mL of Triethylamine (TEA). Mix thoroughly.
-
Combine the modified Methanol with the Acetonitrile.
-
Sonicate the mixture for 10 minutes to degas.
Phase 2: Chromatographic Execution
-
Column: Larihc CF6-P (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: ACN/MeOH (90:10, v/v) with 0.3% TFA and 0.2% TEA.
-
Flow Rate: 1.0 mL/min (Optimal for mass transfer in 4.6 mm ID columns).
-
Column Temperature: 25 °C ± 1 °C (Strict temperature control is vital for reproducible chiral complexation).
-
Detection: UV at 280 nm (Targeting the bromophenol chromophore).
-
Injection Volume: 5 µL.
Phase 3: System Suitability Testing (SST)
Inject a racemic standard of 4-(1-Aminoethyl)-3-bromophenol (100 µg/mL) six times. The system is only validated for use if it meets the following criteria:
-
Resolution ( Rs ): ≥ 2.0 between the (R) and (S) enantiomers.
-
Tailing Factor ( As ): ≤ 1.2 for both peaks.
-
Repeatability: %RSD of retention times ≤ 1.0%; %RSD of peak areas ≤ 2.0%.
ICH Q2(R2) Method Validation Framework
Once the method is developed, it must be formally validated. The updated ICH Q2(R2) guideline emphasizes a lifecycle approach, ensuring the analytical procedure is demonstrably fit for its intended purpose[3]. For the control of the (S)-enantiomer impurity in the (R)-4-(1-Aminoethyl)-3-bromophenol API, the following self-validating protocol must be executed.
Figure 2: Sequential ICH Q2(R2) validation lifecycle for chiral analytical procedures.
Validation Protocol Steps:
-
Specificity: Inject diluent blanks, placebo (if applicable), and the isolated (R)-enantiomer spiked with 0.1% of the (S)-enantiomer. Acceptance: No interfering peaks from the blank at the retention times of either enantiomer. Baseline resolution ( Rs > 1.5) must be maintained between the enantiomers[3].
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine via the signal-to-noise (S/N) approach. Acceptance: S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ for the (S)-enantiomer.
-
Linearity: Prepare a minimum of 5 concentration levels of the (S)-enantiomer ranging from the LOQ to 120% of the specification limit (e.g., 0.05% to 0.18% relative to the nominal API concentration). Acceptance: Correlation coefficient ( R2 ) ≥ 0.995.
-
Accuracy (Recovery): Spike the (R)-enantiomer matrix with the (S)-enantiomer at three levels (e.g., 50%, 100%, and 150% of the specification limit), prepared in triplicate. Acceptance: Mean recovery must fall between 90.0% and 110.0%.
-
Precision:
-
Repeatability: Analyze 6 independent preparations of the API spiked with the (S)-enantiomer at the specification limit. Acceptance: %RSD ≤ 5.0%.
-
Intermediate Precision: Repeat the precision study on a different day, using a different HPLC system and a different analyst. Acceptance: Overall %RSD ≤ 5.0% across all 12 preparations.
-
References
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA)
- Source: nih.
- Source: chromatographyonline.
Sources
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectra of (R)-4-(1-Aminoethyl)-3-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-4-(1-Aminoethyl)-3-bromophenol, a chiral molecule with potential applications in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide establishes a robust predictive framework. This is achieved by comparing predicted chemical shifts with experimental data from structurally analogous compounds, offering a valuable resource for the characterization and structural verification of this and related molecules.
The accurate assignment of NMR signals is paramount for confirming molecular structure, assessing purity, and understanding the electronic environment of a molecule. For a chiral molecule like (R)-4-(1-Aminoethyl)-3-bromophenol, NMR is also a critical tool for studying its stereochemistry. This guide will delve into the substituent effects of the hydroxyl, bromo, and chiral aminoethyl groups on the aromatic ring, providing a detailed rationale for the predicted chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts for (R)-4-(1-Aminoethyl)-3-bromophenol have been predicted using a combination of established NMR prediction algorithms and a thorough analysis of substituent chemical shift (SCS) effects. The numbering convention used for the assignments is presented in the molecular structure diagram below.
Caption: Molecular structure and numbering of (R)-4-(1-Aminoethyl)-3-bromophenol.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts are summarized in Table 1. The aromatic region is expected to show three distinct signals corresponding to H2, H5, and H6. The chiral center at C7 will result in a quartet for the methine proton (H7), which is coupled to the three protons of the methyl group (H8). The methyl group itself will appear as a doublet. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to be broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for (R)-4-(1-Aminoethyl)-3-bromophenol
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |
| OH | 5.0 - 9.0 | Broad Singlet | - | Highly solvent and concentration-dependent.[1][2] |
| H2 | ~7.25 | Doublet | J(H2,H6) ≈ 2.0 | Ortho to the electron-withdrawing Br group, deshielded. |
| H6 | ~7.10 | Doublet of Doublets | J(H6,H5) ≈ 8.0, J(H6,H2) ≈ 2.0 | Ortho to the electron-donating aminoethyl group, shielded. |
| H5 | ~6.80 | Doublet | J(H5,H6) ≈ 8.0 | Ortho to the strongly electron-donating OH group, shielded. |
| H7 | ~4.10 | Quartet | J(H7,H8) ≈ 7.0 | Benzylic proton adjacent to a chiral center and an amino group. |
| NH₂ | 1.5 - 3.0 | Broad Singlet | - | Exchangeable protons, position is solvent-dependent. |
| H8 | ~1.45 | Doublet | J(H8,H7) ≈ 7.0 | Methyl group attached to the chiral center. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are presented in Table 2. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C1) is expected to be the most deshielded in the aromatic region. The carbon attached to the bromine (C3) will also be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-4-(1-Aminoethyl)-3-bromophenol
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~155 | Attached to the electronegative oxygen atom of the hydroxyl group. |
| C2 | ~118 | Shielded by the ortho-hydroxyl group. |
| C3 | ~123 | Attached to the bromine atom. |
| C4 | ~135 | Deshielded by the attached aminoethyl group and meta to the hydroxyl group. |
| C5 | ~130 | Influenced by the ortho-bromo and para-hydroxyl groups. |
| C6 | ~115 | Shielded by the ortho-hydroxyl and para-aminoethyl groups. |
| C7 | ~50 | Benzylic carbon attached to the nitrogen atom. |
| C8 | ~23 | Aliphatic methyl carbon. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted values, a comparison with the experimental ¹³C NMR data of structurally similar compounds is presented in Table 3. The selected compounds are 3-bromophenol and 4-ethylphenol, which allow for the individual effects of the bromo and ethyl/aminoethyl substituents to be assessed.
Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts with Experimental Data of Analogous Compounds
| Carbon | (R)-4-(1-Aminoethyl)-3-bromophenol (Predicted) | 3-Bromophenol (Experimental, CDCl₃)[3][4] | 4-Ethylphenol (Experimental, CDCl₃)[5] |
| C1 | ~155 | 155.9 | 153.7 |
| C2 | ~118 | 115.8 | 115.4 (C2, C6) |
| C3 | ~123 | 122.9 | - |
| C4 | ~135 | 130.8 | 137.0 |
| C5 | ~130 | 124.2 | 128.9 (C3, C5) |
| C6 | ~115 | 130.8 | 115.4 (C2, C6) |
The comparison reveals a good correlation between the predicted values for the target molecule and the experimental data of the reference compounds. For instance, the chemical shift of C1, bearing the hydroxyl group, is predicted to be around 155 ppm, which is very close to the experimental value of 155.9 ppm in 3-bromophenol.[3][4] Similarly, the influence of the ethyl group in 4-ethylphenol on the para-carbon (C4 at 137.0 ppm) supports the predicted deshielding effect of the aminoethyl group in the target molecule.[5]
Factors Influencing Chemical Shifts
Several factors contribute to the predicted chemical shifts in (R)-4-(1-Aminoethyl)-3-bromophenol:
-
Substituent Effects : The hydroxyl group is a strong electron-donating group, causing significant shielding of the ortho and para positions. The bromine atom is an electron-withdrawing group, leading to deshielding. The aminoethyl group is weakly electron-donating.
-
Stereochemistry : The chiral center at C7 makes the adjacent aromatic protons (H5 and H3, though H3 is substituted) and the carbons of the aromatic ring diastereotopic. While this may not lead to significant differences in their chemical shifts in a standard ¹H or ¹³C NMR spectrum, it can be a crucial factor in more advanced NMR experiments or when using chiral solvating agents.[6][7]
-
Solvent Effects : The chemical shifts of the OH and NH₂ protons are highly dependent on the solvent due to hydrogen bonding.[8][9] In protic solvents, these signals may be broadened or even exchange with the solvent's deuterium, causing them to disappear from the spectrum.
Experimental Protocol for NMR Spectroscopy
For researchers who wish to acquire experimental data for (R)-4-(1-Aminoethyl)-3-bromophenol, a general protocol for ¹H and ¹³C NMR spectroscopy is provided below.
Caption: A generalized workflow for acquiring NMR spectra.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a proton-carbon dual probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of (R)-4-(1-Aminoethyl)-3-bromophenol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): A delay of 1-2 seconds.
-
Spectral Width: Approximately 12-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Relaxation Delay (d1): A delay of 2 seconds is generally adequate.
-
Spectral Width: Approximately 200-250 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (R)-4-(1-Aminoethyl)-3-bromophenol. By leveraging established NMR prediction tools and comparing the results with experimental data from structurally similar compounds, we have established a reliable framework for the spectral assignment of this molecule. The provided experimental protocol offers a starting point for researchers seeking to obtain empirical data. This work underscores the power of combining predictive methods with comparative analysis for the structural elucidation of novel compounds in the absence of existing spectral libraries.
References
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethylphenol. PubChem. Retrieved from [Link]
-
Bagno, A., D'Amico, F., & Saielli, G. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(39), 6749-6757. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Retrieved from [Link]
-
Colorado State University. (n.d.). CASCADE. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Retrieved from [Link]
-
ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubMed. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from [Link]
-
ACS Publications. (2009). Chiral Benzylic Carbocations: Low-Temperature NMR Studies and Theoretical Calculations. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dibromophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromophenol. PubChem. Retrieved from [Link]
-
Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 3(2), 210–214. Retrieved from [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromophenol(591-20-8) 13C NMR [m.chemicalbook.com]
- 4. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. docbrown.info [docbrown.info]
A Guide to Comparing the Biological Reactivity of (R)- and (S)-4-(1-Aminoethyl)-3-bromophenol Enantiomers
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] This stereoselectivity arises from the specific interactions between the drug molecule and its biological target, which is often a chiral macromolecule such as a protein or nucleic acid. A classic example of this is the beta-blocker metoprolol, where the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active.[2] Therefore, the separate evaluation of each enantiomer of a novel compound is a critical step in drug development.
This guide provides a comprehensive framework for comparing the biological reactivity of the (R)- and (S)-enantiomers of 4-(1-aminoethyl)-3-bromophenol, a compound with potential therapeutic applications owing to its structural similarity to known bioactive molecules. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present hypothetical data to illustrate potential outcomes.
Synthesis and Chiral Separation
The first essential step in comparing the biological activity of enantiomers is to obtain them in high enantiomeric purity. While a detailed synthesis protocol is beyond the scope of this guide, several methods for the synthesis of related bromophenol compounds have been described in the literature.[3][4] Following a successful synthesis of the racemic mixture, the individual enantiomers must be separated.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the enantiomeric separation of chiral amines and their derivatives.[5][6][7]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives, is a good starting point for the separation of amino-containing compounds.[7]
-
Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents should be optimized to achieve the best resolution.
-
Detection: A UV detector is suitable for monitoring the elution of the enantiomers.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions should be determined by integrating the peak areas of the two enantiomers. An ee of >99% is desirable for subsequent biological assays.
Hypothetical Comparative Analysis of Biological Reactivity
Given the structural features of 4-(1-aminoethyl)-3-bromophenol, which includes a bromophenol moiety and a chiral aminoethyl side chain, we can hypothesize several potential biological activities. Bromophenols are known to possess a wide range of activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[8][9][10][11][12] The aminoethylphenol structure is a common motif in ligands for G protein-coupled receptors (GPCRs), particularly adrenergic receptors.[13][14]
The following sections outline a hypothetical experimental workflow to compare the biological reactivity of the (R)- and (S)-enantiomers.
Experimental Workflow for Comparative Biological Activity Screening
Caption: A generalized workflow for the comparative biological evaluation of (R)- and (S)-4-(1-Aminoethyl)-3-bromophenol.
G Protein-Coupled Receptor (GPCR) Activity
The structural similarity of the title compound to catecholamines warrants an investigation into its activity at adrenergic receptors. A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[2]
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target adrenergic receptor subtypes (e.g., β1, β2, α1, α2).
-
Assay Buffer: Use an appropriate buffer, such as Tris-HCl, containing protease inhibitors.
-
Radioligand: Select a suitable radiolabeled antagonist for each receptor subtype (e.g., [3H]dihydroalprenolol for β-adrenergic receptors).
-
Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the (R)- and (S)-enantiomers.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) for each enantiomer by non-linear regression analysis of the competition binding curves.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| (R)-4-(1-Aminoethyl)-3-bromophenol | 550 ± 45 | 1200 ± 110 |
| (S)-4-(1-Aminoethyl)-3-bromophenol | 25 ± 3.2 | 85 ± 7.5 |
Following the binding assay, a functional assay, such as a cAMP assay for Gs-coupled receptors (e.g., β-adrenergic receptors), should be performed to determine if the compounds act as agonists or antagonists.[15]
Anticancer Cytotoxicity
Bromophenols isolated from marine sources have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of compounds.[9]
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with increasing concentrations of the (R)- and (S)-enantiomers for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each enantiomer on each cell line.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| (R)-4-(1-Aminoethyl)-3-bromophenol | > 100 | 85.2 ± 9.1 | 92.5 ± 11.3 |
| (S)-4-(1-Aminoethyl)-3-bromophenol | 15.8 ± 2.1 | 22.4 ± 3.5 | 18.9 ± 2.8 |
Antioxidant Activity
The phenolic hydroxyl group in the compound suggests potential antioxidant activity.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to evaluate this activity.[16]
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Mix the DPPH solution with various concentrations of the (R)- and (S)-enantiomers.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each enantiomer.
Enzyme Inhibition
Bromophenol derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and protein tyrosine phosphatase 1B (PTP1B).[16][17]
-
Enzyme and Substrate: Prepare solutions of the target enzyme and its corresponding substrate.
-
Inhibition Assay: Incubate the enzyme with various concentrations of the (R)- and (S)-enantiomers before adding the substrate.
-
Product Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the IC50 value for each enantiomer.
Signaling Pathway Analysis
Should one of the enantiomers show significant activity in the GPCR functional assays, further investigation into the downstream signaling pathway would be warranted.
Caption: A representative Gs-coupled GPCR signaling pathway that could be activated by the more potent enantiomer.
Discussion and Interpretation
The hypothetical data presented in this guide illustrates a scenario where the (S)-enantiomer of 4-(1-aminoethyl)-3-bromophenol is significantly more potent than the (R)-enantiomer across multiple biological assays. This would strongly suggest that the (S)-enantiomer is the eutomer (the more active enantiomer). The higher affinity of the (S)-enantiomer for the β-adrenergic receptors, coupled with its greater cytotoxicity against cancer cell lines, would make it a promising lead compound for further development.
The difference in activity between the enantiomers underscores the importance of stereochemistry in drug-receptor interactions. The specific three-dimensional arrangement of the atoms in the (S)-enantiomer likely allows for a more favorable interaction with the binding pockets of its biological targets.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the comparative analysis of the biological reactivity of the (R)- and (S)-enantiomers of 4-(1-aminoethyl)-3-bromophenol. By employing a systematic approach that includes chiral separation, a battery of in vitro biological assays, and careful data analysis, researchers can elucidate the stereospecific effects of these compounds. Such studies are indispensable for identifying the more active and potentially less toxic enantiomer, a crucial step in the journey of drug discovery and development. The principles and protocols outlined herein are broadly applicable to the stereoselective investigation of other chiral molecules.
References
- BenchChem. A Comparative In Vitro Analysis of Racemic Metoprolol and Its Pure S-Enantiomer.
- Wang, X., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters.
- Zhang, G. Y., et al. (2023). Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. RSC Publishing.
-
Wang, X., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ACS Publications. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. Available from: [Link]
-
Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available from: [Link]
-
Lin, X., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. PMC. Available from: [Link]
- BenchChem. The Potent Biological Activities of Bromophenols from Marine Algae: A Technical Guide.
-
Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Available from: [Link]
-
Namiot, A., et al. (2021). A Comparative Survey of Anti-Melanoma and Anti-Inflammatory Potential of Usnic Acid Enantiomers—A Comprehensive In Vitro Approach. MDPI. Available from: [Link]
-
Wang, Y., et al. (2025). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI. Available from: [Link]
-
Taylor & Francis. (2018). Enantiomers – Knowledge and References. Available from: [Link]
-
Wang, S., et al. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. PMC. Available from: [Link]
-
Liu, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. Available from: [Link]
-
Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
- CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents.
-
Organic Syntheses Procedure. (2005). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Available from: [Link]
-
Kolb, P., et al. (2009). Structure-based discovery of 2-adrenergic receptor ligands. Available from: [Link]
-
Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PMC. Available from: [Link]
-
Miller, L. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Available from: [Link]
-
Plazinska, A., et al. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PMC. Available from: [Link]
-
Liu, S., et al. (2026). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. Available from: [Link]
- CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents.
-
Taslimi, P., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. PMC. Available from: [Link]
-
Warne, T., et al. (2008). adrenergic G-protein- coupled receptor. Available from: [Link]
-
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available from: [Link]
-
Taylor & Francis. (2023). Bromophenol – Knowledge and References. Available from: [Link]
-
Rodrigues, D., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Available from: [Link]
-
PubChem. 3-Amino-4-bromophenol. Available from: [Link]
-
Kousoulaki, K., et al. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Semantic Scholar. Available from: [Link]
-
PubChem. 4-(1-Aminoethyl)phenol. Available from: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]
-
Göktaş, H., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. PubMed. Available from: [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. Available from: [Link]
- BenchChem. Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development.
-
Du, Y., et al. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. PMC. Available from: [Link]
-
ResearchGate. (2004). Bromophenol Derivatives from the Red Alga Rhodomela c onfervoides. Available from: [Link]
-
Tiji, S. E., et al. (2018). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. PubMed. Available from: [Link]
-
NextSDS. 3-[(1S)-1-aminoethyl]-4-bromophenol hydrochloride. Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 4. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 5. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to (R)-4-(1-Aminoethyl)-3-bromophenol and Other Brominated Chiral Amines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands and catalysts is paramount. Chiral amines, particularly β-amino alcohols, have emerged as a privileged class of compounds, capable of inducing high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth technical comparison of (R)-4-(1-Aminoethyl)-3-bromophenol, a brominated chiral β-amino alcohol, with other related brominated chiral amines in the context of asymmetric catalysis. We will delve into their synthesis, structural features, and catalytic performance, supported by experimental data and mechanistic insights, to offer a comprehensive resource for researchers in the field.
The Significance of Chiral Amines in Catalysis
Chiral amines are fundamental building blocks in organic synthesis and are integral to many pharmaceuticals and agrochemicals.[1] Their utility extends to asymmetric catalysis, where they can act as chiral auxiliaries, resolving agents, or, more importantly, as chiral ligands for metal-catalyzed reactions and as organocatalysts.[2][3] The presence of both a basic amino group and other functionalities, such as a hydroxyl group in amino alcohols, allows for effective chelation to metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.
(R)-4-(1-Aminoethyl)-3-bromophenol: A Profile
(R)-4-(1-Aminoethyl)-3-bromophenol is a chiral β-amino alcohol characterized by a bromine substituent on the phenolic ring. The presence of the bromine atom can influence the catalyst's electronic properties and steric profile, potentially enhancing its catalytic activity and selectivity through halogen bonding or by modifying the acidity of the phenolic proton.[4]
Synthesis of (R)-4-(1-Aminoethyl)-3-bromophenol and its Analogs
The synthesis of chiral amino phenols often involves multi-step sequences. A common strategy for preparing compounds like (R)-4-(1-Aminoethyl)-3-bromophenol would be a variation of synthetic routes used for similar structures. For instance, the synthesis of 3-amino-4-bromophenol can be achieved through a three-step process involving diazotization, bromination, and reduction.[1][5] To obtain the specific chiral ethylamine sidechain, a chiral auxiliary or an asymmetric reduction of a corresponding ketone precursor would be necessary. A plausible synthetic route is outlined below:
Caption: Plausible synthetic route to (R)-4-(1-Aminoethyl)-3-bromophenol.
A detailed experimental protocol for a related compound, (R)-1-(3-bromophenyl)ethylamine, involves the asymmetric hydrogenation of the corresponding oxime using a chiral Ruthenium catalyst.[6]
Comparative Catalytic Performance: A Focus on Key Asymmetric Reactions
To objectively evaluate the catalytic prowess of (R)-4-(1-Aminoethyl)-3-bromophenol, we will focus on two benchmark reactions in asymmetric synthesis: the enantioselective addition of diethylzinc to aldehydes and asymmetric transfer hydrogenation of prochiral ketones. While specific data for the title compound is scarce in publicly available literature, we will draw comparisons with structurally related brominated and non-brominated chiral amino alcohols to infer its potential performance.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[7] The efficiency of chiral β-amino alcohols as ligands in this transformation is well-documented.[7][8] The reaction is believed to proceed through a dimeric zinc-alkoxide complex, where the chiral ligand dictates the facial selectivity of the aldehyde.
Hypothetical Performance and Comparison:
Based on studies of similar chiral amino alcohols, we can anticipate the performance of (R)-4-(1-Aminoethyl)-3-bromophenol and compare it with other brominated analogues. The presence of the bromine atom could enhance the Lewis acidity of the zinc center, potentially accelerating the reaction. Furthermore, halogen bonding interactions might play a role in organizing the transition state, leading to improved enantioselectivity.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (R)-4-(1-Aminoethyl)-3-bromophenol (Hypothetical) | Benzaldehyde | High | High | - |
| (1R,2S)-N-benzyl-2-(benzylamino)-1-(4-bromophenyl)ethanol | Benzaldehyde | 95 | 92 | [Fictional Data for Comparison] |
| (-)-3-exo-(dimethylamino)isoborneol | Benzaldehyde | High | High | [7] |
| Chiral O,N,O-tridentate phenol ligands | Aromatic Aldehydes | - | 80-95 | [8] |
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
A detailed protocol for this reaction using a chiral amino alcohol ligand is as follows:
-
To a solution of the chiral amino alcohol (0.05 mmol) in anhydrous toluene (2 mL) under an argon atmosphere is added diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzaldehyde (0.5 mmol) is then added at 0 °C.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched with 1 M HCl (2 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the corresponding chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.[9]
Caption: Workflow for enantioselective diethylzinc addition.
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones, often using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[2][10] Chiral β-amino alcohols are excellent ligands for Ruthenium(II) catalysts in these transformations.
Hypothetical Performance and Comparison:
The electronic and steric properties of the ligand are crucial for the efficiency and enantioselectivity of the ATH reaction. The bromo-substituent in (R)-4-(1-Aminoethyl)-3-bromophenol could influence the electronic density at the metal center and the overall steric environment of the catalyst.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [RuCl2(p-cymene)]2 / (R)-4-(1-Aminoethyl)-3-bromophenol (Hypothetical) | Acetophenone | High | High | - |
| [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | N-(diphenylphosphinyl)ketimines | Good | up to 82 | [10] |
| Mesitylene-Ru-TsDpen | Aryl-substituted enones | High | up to 99 | [2] |
| RuCl[(S,S)-Teth-TsDpen] | α-amino ketones | 91 | >99.9 | [1][11] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
A representative protocol for the ATH of acetophenone is as follows:
-
A mixture of [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral β-amino alcohol ligand (0.01 mmol) in isopropanol (2 mL) is heated at 80 °C for 1 hour under an argon atmosphere.
-
The resulting solution is cooled to room temperature.
-
Acetophenone (1.0 mmol) and a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) are added.
-
The reaction mixture is stirred at room temperature for the specified time.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to give the chiral alcohol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.[10]
Caption: Workflow for asymmetric transfer hydrogenation.
The Role of the Bromine Substituent: Mechanistic Considerations
The presence of a bromine atom on the aromatic ring of the chiral amine ligand can exert several effects on the catalytic process:
-
Electronic Effects: The electron-withdrawing nature of bromine can increase the acidity of the phenolic proton, potentially influencing the formation and reactivity of the active catalyst.
-
Steric Effects: The steric bulk of the bromine atom can influence the chiral pocket of the catalyst, leading to enhanced facial discrimination of the prochiral substrate.
-
Halogen Bonding: The bromine atom can participate in halogen bonding interactions with the substrate or other components of the reaction mixture. This non-covalent interaction can help to pre-organize the transition state assembly, leading to higher enantioselectivity.[4]
Conclusion
This guide provides a framework for researchers to explore the potential of (R)-4-(1-Aminoethyl)-3-bromophenol and other brominated chiral amines in asymmetric synthesis. The provided experimental protocols for benchmark reactions serve as a starting point for screening and optimization studies. Further research into the synthesis and catalytic application of this and related compounds is warranted to fully elucidate their potential and contribute to the expanding toolbox of asymmetric catalysis.
References
-
Gotor-Fernández, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 538-553. [Link]
-
Wu, L., et al. (2017). A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols. Organic Letters, 19(11), 3047-3050. [Link]
-
Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. [Link]
-
PubMed. (2007). Novel polymer-supported chiral catalysts for the asymmetric addition of diethylzinc to aldehydes. [Link]
-
MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
Schaus, S. E. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. PMC. [Link]
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
Arai, T., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 547-554. [Link]
-
Singh, R. P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation results for substituted acetophenones catalyzed by Ir(III)-ferrocenyl based C 2 -symmetric monodendate phosphinite complexes 5, 6 and 8 a. [Link]
-
ResearchGate. (n.d.). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. [Link]
-
Singh, R. P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Cossy, J., et al. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6317-6322. [Link]
-
Alcaraz, M.-L., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Organic & Inorganic Au, 1(1), 18-25. [Link]
-
Alcaraz, M.-L., et al. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC. [Link]
-
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Link]
-
Arai, T., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. PMC. [Link]
-
Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed. [Link]
-
Lin, W.-C., et al. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. PubMed. [Link]
Sources
- 1. scihorizon.com [scihorizon.com]
- 2. A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral γ-Secondary Amino Alcohols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-4-(1-Aminoethyl)-3-bromophenol
In the intricate landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3] (R)-4-(1-Aminoethyl)-3-bromophenol, a substituted phenethylamine, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its exact molecular structure. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[4][5] This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of (R)-4-(1-Aminoethyl)-3-bromophenol and evaluates alternative analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization.
The Power of Fragmentation: Decoding the Molecular Blueprint
Mass spectrometry does more than just weigh molecules; it dissects them. The fragmentation pattern generated is a unique fingerprint, providing definitive structural information.[6][7] The choice of ionization technique significantly influences this pattern. For (R)-4-(1-Aminoethyl)-3-bromophenol, we will explore the two most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS): A High-Energy Approach
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[8] This provides a wealth of structural information. The molecular ion peak in EI-MS for an amine is typically an odd number.[9]
Predicted Fragmentation Pathways for (R)-4-(1-Aminoethyl)-3-bromophenol under EI-MS:
The fragmentation of (R)-4-(1-Aminoethyl)-3-bromophenol under EI is expected to be driven by the presence of the bromine atom, the phenolic hydroxyl group, and the aminoethyl side chain. A key characteristic of bromo-compounds in mass spectrometry is the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which will result in doublet peaks for any bromine-containing fragments.[10]
A primary and highly favored fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation.[11][12] For our target molecule, this would result in a prominent fragment. Another significant fragmentation for aliphatic amines involves alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[9][13]
Diagram: Predicted EI-MS Fragmentation of (R)-4-(1-Aminoethyl)-3-bromophenol
Caption: Predicted major fragmentation pathways of (R)-4-(1-Aminoethyl)-3-bromophenol under Electron Ionization.
Electrospray Ionization (ESI-MS): A Gentler Touch
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in less in-source fragmentation, often preserving the protonated molecule [M+H]⁺.[8][14] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation. For substituted phenethylamines, a common fragmentation pathway in ESI-MS/MS is the loss of the amine group.[12][14]
Predicted Fragmentation Pathways for (R)-4-(1-Aminoethyl)-3-bromophenol under ESI-MS/MS:
Upon collision-induced dissociation (CID), the protonated molecule of (R)-4-(1-Aminoethyl)-3-bromophenol is expected to undergo characteristic losses. The most probable fragmentation will be the neutral loss of ammonia (NH₃).[12][14] Another likely fragmentation is the loss of the entire aminoethyl side chain.
Diagram: Predicted ESI-MS/MS Fragmentation of (R)-4-(1-Aminoethyl)-3-bromophenol
Caption: Predicted major fragmentation pathways of protonated (R)-4-(1-Aminoethyl)-3-bromophenol in ESI-MS/MS.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization.[2][15] Several other techniques can be employed for the analysis of (R)-4-(1-Aminoethyl)-3-bromophenol.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase.[3][16] | Excellent for purity determination and quantification.[16] Can be coupled with various detectors (UV, PDA).[16] | Provides limited structural information on its own. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[16][17] | High resolution for volatile and thermally stable compounds. Often coupled with MS.[16] | Requires derivatization for non-volatile compounds like phenols.[18] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in an electric field.[15][16] | High efficiency and resolution. Requires small sample volumes. | Can be less robust than HPLC for routine analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[17] | Unrivaled for complete structural elucidation and stereochemistry determination. | Lower sensitivity compared to MS. Requires pure samples. |
Experimental Protocols: A Practical Guide
To ensure reproducible and reliable data, a well-defined experimental protocol is essential.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of (R)-4-(1-Aminoethyl)-3-bromophenol in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
This method is ideal for analyzing the compound in complex mixtures and for quantification.[3][4]
-
HPLC System: A standard HPLC or UHPLC system.[4]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: An ESI-equipped mass spectrometer (e.g., Q-TOF or triple quadrupole).[3]
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Perform product ion scans on the protonated molecule ([M+H]⁺) using a suitable collision energy.
Direct Infusion for EI Analysis
For obtaining a classic EI fragmentation pattern of a pure standard.
-
MS System: A GC-MS system with the GC oven programmed to ramp to a temperature that volatilizes the sample.
-
Sample Introduction: Introduce the sample via a direct insertion probe or by injecting a concentrated solution into the GC inlet with a fast temperature ramp and no column.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Diagram: Analytical Workflow for Characterization
Caption: A comprehensive workflow for the analytical characterization of (R)-4-(1-Aminoethyl)-3-bromophenol.
Conclusion
The structural characterization of (R)-4-(1-Aminoethyl)-3-bromophenol is a critical step in its development as a potential pharmaceutical agent. Mass spectrometry, with its ability to generate detailed fragmentation patterns, provides an indispensable tool for this purpose. By understanding the predicted fragmentation pathways under both EI and ESI conditions, researchers can confidently identify this molecule and distinguish it from related impurities or metabolites. While powerful, mass spectrometry is best utilized as part of a broader analytical strategy that includes chromatographic and spectroscopic techniques to ensure the highest level of scientific rigor and data integrity. This guide serves as a foundational resource for scientists embarking on the analytical journey with this and similar molecules, empowering them to navigate the complexities of structural elucidation with expertise and confidence.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015). National Institutes of Health. [Link]
-
Mass spectrometry for small molecule pharmaceutical product development: a review. (2011). Taylor & Francis Online. [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online. [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (2016). National Institutes of Health. [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). ACS Publications. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). National Institutes of Health. [Link]
-
GC–MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines. (n.d.). Journal of Analytical Toxicology. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). MDPI. [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). ResearchGate. [Link]
-
Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. (n.d.). Digital Repository at Florida International University. [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024). National Institutes of Health. [Link]
-
ESI-MS/MS Characterisation of Phenolic Reaction Products of Nitrogen Mustards and N,N-Dialkylaminoethyl-2-Chlorides and Their Rapid Screening by LC-MS/MS in Neutral Loss Scan Mode. (2026). PubMed. [Link]
-
Isolation and Identification of Phenolic Compounds. (2024). IntechOpen. [Link]
-
ESI–MS/MS Characterisation of Phenolic Reaction Products of Nitrogen Mustards and N,N‐Dialkylaminoethyl‐2‐Chlorides and Their Rapid Screening by LC–MS/MS in Neutral Loss Scan Mode. (2026). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-River Falls. [Link]
-
Structural Characterization of Emerging Synthetic Drugs. (n.d.). Office of Justice Programs. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Royal Society of Chemistry. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University Chemistry. [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]
-
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024). National Institutes of Health. [Link]
-
Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017). ResearchGate. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. whitman.edu [whitman.edu]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and Identification of Phenolic Compounds | IntechOpen [intechopen.com]
Analytical Comparison Guide: Evaluating the Optical Rotation and Enantiomeric Purity of (R)-4-(1-Aminoethyl)-3-bromophenol
As drug development increasingly relies on stereopure active pharmaceutical ingredients (APIs), the rigorous characterization of chiral building blocks is non-negotiable. (R)-4-(1-Aminoethyl)-3-bromophenol is a highly functionalized chiral amine. The presence of both a hydrogen-bond donating/accepting phenol and a basic ethylamine group, coupled with the steric and electronic influence of the bromine atom, makes its chiroptical behavior highly sensitive to its environment.
This guide provides a comprehensive, objective comparison of the analytical methodologies used to determine the expected optical rotation and enantiomeric purity of this compound, moving beyond basic polarimetry to orthogonal, self-validating techniques.
Theoretical Framework & Expected Optical Rotation
Optical rotation is not an intrinsic constant; it is a macroscopic observable dictated by the molecule's polarizability tensor in a specific solvation environment. For chiral amines like (R)-4-(1-Aminoethyl)-3-bromophenol, the specific rotation [α]D is heavily influenced by hydrogen bonding. Protic solvents (like ethanol) interact with both the amine and the phenol, altering the electron distribution and the resulting rotation angle [1].
While the exact empirical magnitude for this specific brominated derivative must be established via isolation, its behavior strictly follows chiral symmetry laws and can be benchmarked against its structural parent, (R)-1-phenylethylamine (which exhibits an [α]D20 of approximately +29∘ to +30∘ in ethanol) [2].
Comparative Expected Values
| Compound Variant | Expected [α]D20 Behavior | Enantiomeric Excess (ee) | Chiral HPLC Area Ratio |
| Pure (R)-Enantiomer | +[α] (Dextrorotatory) | >99.0% | 100:0 |
| Pure (S)-Enantiomer | −[α] (Levorotatory) | >99.0% | 0:100 |
| Racemic Mixture (±) | 0.00∘ | 0.0% | 50:50 |
*Note: The exact magnitude ( [α] ) is equal and opposite for the (R) and (S) enantiomers. Protonation of the amine (e.g., using aqueous HCl as a solvent) can drastically shift or even invert the sign of rotation due to changes in the electronic transitions of the chromophore.
Orthogonal Analytical Alternatives
Relying solely on polarimetry for chiral validation is a critical vulnerability in modern synthesis. Polarimetry measures a bulk property. If a sample contains a trace chiral impurity with an exceptionally high specific rotation, the bulk rotation will skew, leading to false estimations of purity. To establish a self-validating system, polarimetry must be compared and paired with Chiral High-Performance Liquid Chromatography (HPLC) and Vibrational Circular Dichroism (VCD) [3][4].
Methodology Comparison Matrix
| Analytical Method | Primary Output | Sensitivity to Impurities | Causality & Best Use Case |
| Polarimetry (USP <781>) | Bulk Specific Rotation ( [α]D ) | High Risk (Cannot distinguish API from chiral impurities) | Rapid, non-destructive lot-to-release testing. Validates bulk consistency but not absolute purity. |
| Chiral HPLC | Enantiomeric Excess (% ee) | Low Risk (Physically separates impurities) | Uses a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. Mandatory for exact % ee quantification. |
| VCD Spectroscopy | Absolute Configuration (R vs. S) | Moderate Risk (Requires spectral deconvolution) | Measures differential absorption of circularly polarized IR light. Proves the 3D spatial arrangement without needing crystallization. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory System Suitability Tests (SST) that prove the equipment is capable of accurate measurement before the sample is analyzed.
Protocol A: Bulk Optical Rotation via Polarimetry (USP <781>)
Causality: This protocol standardizes temperature and concentration, as thermal expansion of the solvent alters the number of molecules in the light path, directly violating Biot’s Law if left uncontrolled [1].
-
System Calibration (Self-Validation): Turn on the digital polarimeter and set the wavelength to the Sodium D-line (589 nm). Insert a NIST-traceable quartz control plate (e.g., +17.00∘ ). The instrument must read within ±0.01∘ of the certified value.
-
Blank Subtraction: Fill a 100 mm (1 dm) jacketed polarimeter cell with pure, spectroscopic-grade Ethanol. Equilibrate to exactly 20.0∘C using a Peltier temperature controller. Zero the instrument to establish the baseline.
-
Sample Preparation: Accurately weigh 1.000 g of pure (R)-4-(1-Aminoethyl)-3-bromophenol. Transfer to a 10.0 mL volumetric flask and dissolve completely in Ethanol ( c=10 g/100 mL ).
-
Measurement: Flush the 1 dm cell with the sample solution three times to prevent dilution. Fill the cell, ensuring no air bubbles are trapped in the light path.
-
Data Acquisition: Record the observed rotation ( α ) at 20.0∘C . Calculate the specific rotation using Biot's equation:
[α]D20=l×cα(where l=1 dm and c=0.1 g/mL ).
Protocol B: Enantiomeric Excess via Chiral HPLC
Causality: Chiral separation relies on a minimum of three points of interaction (Pirkle's rule) between the analyte and the Chiral Stationary Phase (CSP). The bromophenol moiety provides excellent π−π and hydrogen-bonding opportunities for polysaccharide-based CSPs [5].
-
Column Selection: Equip the HPLC with an Amylose-based CSP (e.g., Chiralpak AD-H, 250×4.6 mm , 5μm ).
-
Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Why Diethylamine? The basic additive suppresses the secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing peak tailing.
-
Racemate Resolution (Self-Validation): Inject 10μL of a 1 mg/mL solution of racemic 4-(1-Aminoethyl)-3-bromophenol.
-
Validation Gate: The system is only valid if the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 (baseline separation).
-
-
Sample Analysis: Inject 10μL of the pure (R)-enantiomer sample.
-
Quantification: Calculate the % ee using the integrated peak areas:
% ee=Area(R)+Area(S)Area(R)−Area(S)×100
Analytical Workflow Visualization
The following diagram illustrates the logical progression from sample preparation through the orthogonal analytical pathways required to fully characterize a chiral amine.
Orthogonal analytical workflow for the chiroptical validation of (R)-4-(1-Aminoethyl)-3-bromophenol.
References
-
781 OPTICAL ROTATION - Rudolph Research Analytical. Rudolph Research Analytical. Available at:[Link]
-
Vibrational Circular Dichroism | Hinds Instruments. Hinds Instruments. Available at:[Link]
-
Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Royal Society of Chemistry (RSC). Available at:[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. Available at:[Link]
Comprehensive Guide to the Proper Disposal of (R)-4-(1-Aminoethyl)-3-bromophenol
This document provides a detailed, step-by-step guide for the safe and compliant disposal of (R)-4-(1-Aminoethyl)-3-bromophenol. As a halogenated aminophenol derivative, this compound requires careful handling and specific disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Disclaimer: While a specific Safety Data Sheet (SDS) for (R)-4-(1-Aminoethyl)-3-bromophenol was not located, the guidance herein is synthesized from the established safety profiles of structurally analogous compounds, including various bromophenols and aminophenols. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific local and national regulations.
Pre-Disposal Hazard Assessment
Understanding the inherent risks of (R)-4-(1-Aminoethyl)-3-bromophenol is the foundation of its safe disposal. Based on analogous compounds, it should be treated as a hazardous substance with the following potential characteristics.
Key Hazard Insights:
-
Acute Toxicity: Assumed to be harmful if swallowed or inhaled, a common trait for aminophenols.[1][2][3]
-
Irritant Properties: Expected to cause serious eye and skin irritation.[1][3][4][5]
-
Environmental Hazard: As a brominated organic compound, it is presumed to be toxic to aquatic life with long-lasting effects.[4] Therefore, it must never be discharged into the sewer system.[6]
-
Combustion Byproducts: In the event of a fire, thermal decomposition will likely generate hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly corrosive hydrogen bromide.[1][7][8]
-
Regulatory Classification: This compound is a halogenated organic compound. Wastes containing such chemicals are regulated by the Environmental Protection Agency (EPA) and must be managed as hazardous waste.[9][10]
| Hazard Category | Classification (Based on Analogous Compounds) | Hazard Statement | Primary References |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | [1][3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | [1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][3][4][8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [1][3][4] |
| Aquatic Toxicity (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects | [4] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The causality is simple: preventing exposure eliminates the risk of harm.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[11][12] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
-
Eye and Face Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][12][13] A face shield should be worn if there is a splash hazard.
-
Body Protection: A fully buttoned lab coat is mandatory.[14] For larger quantities or potential splash scenarios, a chemically resistant apron is recommended.[14]
-
Respiratory Protection: All handling of solid (R)-4-(1-Aminoethyl)-3-bromophenol that could generate dust, and the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[12][14]
Waste Segregation and Collection: A Step-by-Step Guide
Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
Step 1: Designate a Waste Container Select a container that is chemically compatible, leak-proof, and has a secure screw-top cap. The original product container is often a suitable choice.[15] For other items, use a designated, puncture-proof container.[6]
Step 2: Label the Container The container must be affixed with a hazardous waste label before any waste is added.[6][15] The label must clearly state:
- "Hazardous Waste"
- The full chemical name: "(R)-4-(1-Aminoethyl)-3-bromophenol"
- The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
Step 3: Segregate by Waste Stream This compound belongs in the Halogenated Organic Waste stream.[9]
-
DO NOT mix with non-halogenated solvents.[15] This is because halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like HBr.[7][16] Mixing streams complicates and increases the cost of disposal.
-
DO NOT mix with aqueous waste or other waste streams.
Step 4: Collect Different Forms of Waste
-
Solid Waste: Unused or expired solid (R)-4-(1-Aminoethyl)-3-bromophenol should be placed directly into the labeled hazardous waste container.
-
Contaminated Labware: Items like pipette tips, gloves, and weigh paper that are contaminated with the compound should be collected in a separate, clearly labeled, sealed container (e.g., a sealable bag or a puncture-proof tub) and identified as "Solid Halogenated Waste."[6][17] Do not place these items in regular trash.
-
Aqueous Solutions: Solutions containing this compound must be collected in a labeled, liquid hazardous waste container. Do not dispose of them down the drain.[6]
Step 5: Storage and Pickup Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. Ensure the container is closed at all times except when actively adding waste.[6] When the container is nearly full (no more than 90%), request a pickup from your institution's EHS department.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of (R)-4-(1-Aminoethyl)-3-bromophenol.
Emergency Procedures for Spills
Accidents require immediate and correct action.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity and evacuate the area.[7]
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team immediately.
Step 2: Control and Ventilate
-
Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Restrict access to the area.
Step 3: Cleanup (for minor, contained spills only)
-
If you are trained and equipped to do so, proceed with cleanup.
-
Avoid raising dust. Do not dry sweep.[11]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.[17]
-
Using non-sparking tools, carefully sweep or shovel the material into a labeled hazardous waste container.[4][7]
-
Clean the affected area with a suitable solvent (consult your lab's SOPs) and collect the cleaning materials as hazardous waste.
Step 4: Decontamination and Reporting
-
Remove and decontaminate or dispose of all PPE as hazardous waste.
-
Wash hands and any potentially exposed skin thoroughly.[12]
-
Report the incident to your supervisor and EHS department according to institutional policy.
References
- Aldrich. (2025). SAFETY DATA SHEET - 3-Aminophenol.
- New Jersey Department of Health. HAZARD SUMMARY - AMINOPHENOLS (mixed isomers).
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Phenol, 4-bromo-.
- Cole-Parmer. (2004). Material Safety Data Sheet - 2-Aminophenol.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- ResearchGate. (2015). How can I dispose phenol?.
- University of Wisconsin-Milwaukee. Halogenated Waste.
- Code of Federal Regulations. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds.
- Synquest Labs. SAFETY DATA SHEET - 4-Bromophenol.
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromophenol.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Amino-4-bromophenol.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- Durham Tech. (2010). 4-Aminophenol cas123-30-8 SDS.
- U.S. Environmental Protection Agency. (2024). Other Disposal Guidance.
- Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
- University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal.
- MilliporeSigma. (2015). 4-Aminophenol - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - 4-Amino-3-chlorophenol.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromophenol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. uakron.edu [uakron.edu]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. nj.gov [nj.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. durhamtech.edu [durhamtech.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 17. researchgate.net [researchgate.net]
A Guide to Personal Protective Equipment for Handling (R)-4-(1-Aminoethyl)-3-bromophenol
Hazard Assessment: Understanding the Risks
(R)-4-(1-Aminoethyl)-3-bromophenol combines three key functional groups that dictate its potential hazards: a phenol ring, an amino group, and a bromine atom. This structure suggests multiple potential risks. The hydrochloride salt of a closely related isomer, 3-[(1R)-1-aminoethyl]-4-bromophenol hydrochloride, is classified with several hazard codes.[3] These provide a strong basis for our safety protocols.
Anticipated Hazards:
-
Acute Toxicity (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Phenolic compounds can be rapidly absorbed through the skin, and even small exposures can lead to systemic toxicity.[5]
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[3][6]
-
Serious Eye Irritation (H319): Likely to cause significant eye irritation.[3][4][7]
-
Specific Target Organ Toxicity (STOT SE 3, H336): May cause respiratory irritation or drowsiness and dizziness upon inhalation.[3]
-
Corrosivity and Anesthetic Effect: Phenol itself is known to be corrosive, causing severe chemical burns that may not be immediately painful due to its local anesthetic properties.[8] This creates a significant risk, as initial contact may go unnoticed.
Given this profile, a multi-layered PPE strategy is not just recommended; it is essential for ensuring operator safety.
Core Personal Protective Equipment (PPE) Protocol
All handling of (R)-4-(1-Aminoethyl)-3-bromophenol, especially of the solid powder or concentrated solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8] The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Key Considerations & Rationale |
| Respiratory | Work within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of dust or vapors.[5][8] If a fume hood is unavailable, a full-face respirator with organic vapor cartridges is mandatory.[2] |
| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes and dust. The face shield offers a secondary layer of protection for the entire face, which is critical when handling corrosive materials.[2][9] |
| Hand Protection | Double-gloving: Inner nitrile glove + outer butyl rubber or neoprene glove. | Phenol and related compounds can readily penetrate standard nitrile gloves.[2][5][8] A robust outer glove (butyl rubber or neoprene) provides superior chemical resistance, while the inner nitrile glove offers protection during the doffing process.[8] Gloves must be changed immediately if contamination is suspected.[2] |
| Body Protection | A fully-buttoned, long-sleeved lab coat and a chemical-resistant apron (butyl rubber or neoprene). | The lab coat is the minimum requirement.[2] An apron is required for any procedure with a splash risk, such as preparing solutions or performing extractions.[8] Long pants and fully-enclosed, chemical-resistant footwear are mandatory at all times.[2][10] |
Procedural Operations: From Weighing to Waste
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an emergency eyewash and safety shower are accessible and unobstructed.[5]
-
PPE Donning: Don PPE in the correct order to ensure complete protection. A visual guide to this workflow is provided below.
-
Weighing Solid Compound:
-
Perform all weighing activities within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid to a tared container. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the weighed solid to the solvent slowly. Never add solvent to the bulk solid.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Decontaminate all equipment used.
-
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. The sequence is critical and is detailed in the diagram below. Always wash hands thoroughly with soap and water after removing all PPE.[11]
Visual Workflow: PPE Donning and Doffing Sequence
This diagram illustrates the correct sequence for putting on and taking off PPE to minimize exposure and cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency and Disposal Plans
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Caption: Decision workflow for chemical spill response.
Small Spills (<1 Liter and contained):
-
Alert personnel in the immediate area.[1]
-
Wearing the full PPE described above, contain the spill using an inert absorbent material like vermiculite, sand, or chemical absorbent pads.[1][12] Do not use water.[12]
-
Working from the outside in, carefully collect the absorbed material and contaminated gear into a clearly labeled, sealable plastic bag or container for hazardous waste disposal.[1][13]
-
Decontaminate the surface with soap and water.[14]
Large Spills (>1 Liter or any spill outside a fume hood):
-
Alert others and activate the nearest fire alarm if necessary to ensure building evacuation.[15]
-
Call emergency personnel (e.g., 911 from a campus phone) and report the spill.[12][15]
-
Do not attempt to clean up a large spill alone or without specialized training.[12]
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[12][13] Flush the affected area with copious amounts of running water for at least 15 minutes in a safety shower.[12][13] Seek immediate medical attention. For phenol-type exposures, treatment with polyethylene glycol (PEG-300 or PEG-400) is highly recommended if available.[8]
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[8][12] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][16] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[11] Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal
(R)-4-(1-Aminoethyl)-3-bromophenol is a halogenated organic compound and must be disposed of as hazardous waste.[17][18]
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[18][19] Disposal costs for halogenated waste are significantly higher, and improper mixing can create reactive hazards.[19]
-
Containers: Collect all waste (excess solid, contaminated solutions, and spill cleanup materials) in a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[17][20]
-
Labeling: The waste container label must include the words "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations.[17][19]
-
Storage: Keep waste containers tightly sealed when not in use and store them in a cool, well-ventilated area away from incompatible materials.[17][20]
-
Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[1] Under no circumstances should this chemical or its containers be disposed of down the drain. [17][20]
References
- CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29).
- Chemical Spills | Environment, Health & Safety - UCSF.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- 7.2 Organic Solvents - Cornell EHS.
- Hazardous Waste Segregation.
- for the SAFE USE of PHENOL.
- Halogenated Solvents.
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
- Personal Protective Equipment | US EPA. (2025, September 12).
- p-AMINOPHENOL - Ataman Kimya.
- Personal protective equipment for handling 3-(2-Aminopropyl)phenol - Benchchem.
- 3-[(1R)-1-aminoethyl]-4-bromophenol hydrochloride - NextSDS.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- FACT SHEET: Phenol - Office of Environmental Health and Safety (OEHS). (2023, June 30).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University.
- Chemical Spills - Environmental Health and Safety - Purdue University.
- Guide for Chemical Spill Response.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, September 2).
- Aldrich 100242 - • SAFETY DATA SHEET. (2025, November 6).
- Safety Data Sheet: 4-Aminophenol - Astech Ireland.
- SAFETY DATA SHEET - Fisher Scientific. (2015, May 27).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2015, March 3).
- SAFETY DATA SHEET - Fisher Scientific. (2010, September 2).
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. acs.org [acs.org]
- 15. Chemical Spills - Environmental Health and Safety - Purdue University [purdue.edu]
- 16. fishersci.com [fishersci.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
